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  • Product: 4-(Piperidin-4-yl)butanoic acid
  • CAS: 90950-44-0

Core Science & Biosynthesis

Foundational

4-(Piperidin-4-yl)butanoic acid CAS number 84512-08-3

An In-Depth Technical Guide to 4-(Piperidin-4-yl)butanoic acid (CAS: 84512-08-3): A Versatile Building Block in Modern Drug Discovery Introduction 4-(Piperidin-4-yl)butanoic acid, registered under CAS number 84512-08-3,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Piperidin-4-yl)butanoic acid (CAS: 84512-08-3): A Versatile Building Block in Modern Drug Discovery

Introduction

4-(Piperidin-4-yl)butanoic acid, registered under CAS number 84512-08-3, is a bifunctional organic compound that has emerged as a pivotal structural motif and versatile intermediate in the landscape of medicinal chemistry and pharmaceutical sciences. Structurally, it comprises a saturated piperidine heterocycle linked via its C4 position to a four-carbon carboxylic acid chain. This unique arrangement of a secondary amine and a carboxylic acid provides two distinct points for chemical modification, making it an exceptionally valuable building block for the synthesis of complex molecular architectures.

Commonly supplied as a hydrochloride salt to enhance its stability and aqueous solubility, this compound serves as a foundational scaffold for a diverse array of bioactive molecules.[1][2] Its significance is underscored by its role as a precursor in the development of novel therapeutics targeting a wide range of diseases. The piperidine nucleus is a well-established "privileged structure" in drug discovery, frequently found in centrally active agents, while the butanoic acid moiety offers a handle for modulating pharmacokinetic properties or for conjugation to other molecular entities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and critical applications.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 4-(Piperidin-4-yl)butanoic acid in a research and development setting.

Physicochemical Properties

The compound's key properties are summarized below. It is typically available as the hydrochloride salt, which influences its molecular weight and physical state.

PropertyValueSource(s)
CAS Number 84512-08-3[1][3]
Molecular Formula C₉H₁₈ClNO₂ (Hydrochloride Salt)[2][4]
Molecular Weight 207.70 g/mol (Hydrochloride Salt)[2][5]
Appearance White to off-white solid/powder[1][6]
Melting Point 113-117 °C[1]
Solubility Soluble in water and ethanol[1]
Storage Conditions Store sealed in a dry place at room temperature[1][7]
Safety Information

As a chemical intermediate, 4-(Piperidin-4-yl)butanoic acid hydrochloride requires careful handling. It is classified as an irritant and is harmful if swallowed.

Safety AspectDetailsSource(s)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
GHS Pictograms GHS07 (Exclamation Mark)[8]
Signal Word Warning[7]
Risk Phrases (obsolete) R36/37/38: Irritating to eyes, respiratory system, and skin[1]
Precautionary Measures Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure good ventilation. Avoid inhalation of dust and contact with skin and eyes.[1]

Synthesis and Purification

The reliable synthesis of 4-(Piperidin-4-yl)butanoic acid is critical for its application. A well-documented and high-yield method involves the catalytic hydrogenation of its aromatic precursor, γ-(4-pyridyl)butyric acid.

Core Synthesis Protocol: Hydrogenation of γ-(4-pyridyl)butyric acid

This procedure, adapted from patent literature, describes the reduction of the pyridine ring to a piperidine ring, a robust and scalable transformation.[5]

Causality of Experimental Choices:

  • Starting Material: γ-(4-pyridyl)butyric acid hydrochloride is used as the precursor. The pyridine ring is the functionality to be reduced.

  • Catalyst: 5% Rhodium on Carbon (Rh/C) is an exceptionally effective catalyst for the hydrogenation of aromatic heterocyclic rings like pyridine under relatively mild conditions. It offers high activity and selectivity, minimizing side reactions.

  • Solvent: Water is a green, non-toxic, and effective solvent for the hydrochloride salt of the starting material, facilitating a homogenous reaction environment.

  • Temperature: The reaction is conducted at a moderately elevated temperature (60 °C) to increase the reaction rate without promoting degradation or unwanted side reactions.[5]

  • Duration: An 8-hour reaction time is sufficient to drive the reaction to completion, resulting in a high yield of the desired product.[5]

Step-by-Step Methodology:

  • Reactor Charging: Charge a suitable hydrogenation reactor with γ-(4-pyridyl)butyric acid hydrochloride (1.0 eq), water (approx. 2 mL per gram of starting material), and 5% Rh/C catalyst (approx. 5% by weight of the starting material).[5]

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, though specific pressure may vary) and begin vigorous stirring.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and maintain for 8 hours.[5] The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS on sampled aliquots.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous Rh/C catalyst. Wash the filter cake with additional water to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the water. The resulting solid is the desired 4-(Piperidin-4-yl)butanoic acid hydrochloride, which can be further dried under vacuum. A reported yield for this process is 97%.[5]

Purification: The crude product obtained from this synthesis is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) is a standard and effective method. Purity should be verified by HPLC and characterized by NMR and mass spectrometry.

SynthesisWorkflow Start γ-(4-pyridyl)butyric acid HCl Reactor Hydrogenation Reactor (60°C, 8h) Start->Reactor Catalyst 5% Rh/C Catalyst Catalyst->Reactor Solvent Water Solvent->Reactor H2 H₂ Gas H2->Reactor Filtration Filtration (Remove Catalyst) Reactor->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 4-(Piperidin-4-yl)butanoic acid HCl (Yield: 97%) Evaporation->Product

Fig 1: Synthesis workflow for 4-(Piperidin-4-yl)butanoic acid HCl.

Chemical Reactivity and Derivatization

The synthetic utility of 4-(Piperidin-4-yl)butanoic acid stems from its two reactive centers: the secondary amine of the piperidine ring and the terminal carboxylic acid. This dual functionality allows for selective and orthogonal chemical modifications.

N-Functionalization of the Piperidine Ring

The secondary amine is a nucleophile and can readily undergo acylation, alkylation, and other standard amine reactions. A crucial strategy in multi-step synthesis is the use of protecting groups to temporarily block this reactivity.

  • N-Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) yields 4-(1-Boc-piperidin-4-yl)butanoic acid. The Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., TFA). This derivative is a key intermediate for synthesizing analgesics and anti-inflammatory drugs.[9]

  • N-Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) yields 4-(1-Fmoc-piperidin-4-yl)butanoic acid. The Fmoc group is base-labile, making it orthogonal to the acid-labile Boc group. This derivative is widely used as a building block in solid-phase peptide synthesis to introduce a piperidine-containing scaffold into peptide chains, enhancing their stability or modulating their biological activity.[6]

Derivatization cluster_Core Core Molecule cluster_N_Func N-Functionalization cluster_COOH_Func Carboxylic Acid Functionalization Core 4-(Piperidin-4-yl)butanoic acid N_Boc N-Boc Protected Derivative (Pharmaceutical Intermediate) Core->N_Boc + Boc₂O N_Fmoc N-Fmoc Protected Derivative (Peptide Synthesis) Core->N_Fmoc + Fmoc-Cl Amide Amide Formation (Ligand Design, Bioconjugation) Core->Amide + R-NH₂ / Coupling Agent Ester Ester Formation (Prodrugs, Intermediates) Core->Ester + R-OH / Acid Catalyst

Fig 2: Key derivatization pathways for the core molecule.
Carboxylic Acid Functionalization

The carboxylic acid group is a versatile handle for forming amide or ester bonds.

  • Amide Formation: Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be coupled with a wide range of primary or secondary amines to generate amides. This is a cornerstone of medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.[2]

  • Esterification: Under acidic conditions, the carboxylic acid can be reacted with alcohols to form esters.[2] This can be used to create prodrugs, improve cell permeability, or simply to protect the acid group during subsequent synthetic steps.

  • Analytical Derivatization: To improve detection sensitivity in mass spectrometry, the carboxylic acid can be derivatized. For example, coupling with N-(4-aminophenyl)piperidine enhances proton affinity, allowing for significantly improved detection limits in positive-ion mode LC-MS or SFC-MS.[10]

Applications in Drug Discovery and Development

The structural features of 4-(Piperidin-4-yl)butanoic acid make it a highly sought-after building block in the design of new drugs across multiple therapeutic areas.

Applications cluster_Intermediates As a Key Intermediate cluster_Therapeutics For Therapeutic Areas cluster_Formulation In Formulation Core 4-(Piperidin-4-yl) butanoic acid Ligand Ligand Design (Receptors, Enzymes) Core->Ligand Building Block Peptide Peptide Mimetics & Therapeutics Core->Peptide Scaffold Excipient Slow-Release Excipient Core->Excipient Neuro Neuroscience (CNS Disorders) Ligand->Neuro Analgesia Analgesics & Anti-inflammatories Ligand->Analgesia Other Oncology, Virology, Antimicrobials Ligand->Other

Fig 3: Applications stemming from the core chemical structure.
  • Scaffold for Ligand Design: The compound is an ideal starting point for designing ligands that can bind to specific biological targets like enzymes or G-protein coupled receptors (GPCRs).[2] The piperidine ring can orient substituents into specific vectors to interact with a binding pocket, while the butanoic acid tail can be modified to interact with solvent or other regions of the target protein.

  • Neuroscience: Due to the prevalence of the piperidine motif in CNS-active drugs, derivatives are frequently explored for their potential to treat neurological and psychiatric disorders.[2][6][9] Its structural similarity to certain neurotransmitters suggests possible modulation of neurotransmission pathways.[2] For instance, derivatives have been investigated as 5-HT₂A receptor inverse agonists with antipsychotic potential.[11]

  • Analgesia and Inflammation: The Boc-protected version is a documented intermediate in the synthesis of analgesics and anti-inflammatory agents.[9] Piperidine derivatives have a long history in pain management, and this building block provides a modern platform for creating novel non-opioid and anti-inflammatory drugs.[12]

  • Other Therapeutic Areas: The broader class of piperidine-containing molecules has demonstrated a vast range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[13][14] This makes 4-(Piperidin-4-yl)butanoic acid a valuable starting point for discovery programs in these areas as well.

  • Excipient for Drug Formulation: Beyond its role as a synthetic intermediate, the compound has been noted for its potential use as an excipient in slow-release drug formulations, likely owing to its chemical properties that could be leveraged in creating a drug-delivery matrix.[1]

Conclusion

4-(Piperidin-4-yl)butanoic acid (CAS 84512-08-3) is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its dual chemical functionality, embedded within a pharmaceutically privileged piperidine scaffold, provides a robust and flexible platform for the synthesis of novel and diverse molecular entities. Supported by a high-yield and scalable synthesis, its utility is demonstrated in its widespread application as a building block for therapeutics targeting CNS disorders, pain, inflammation, and infectious diseases. This guide has illuminated its core properties, synthesis, and reactivity, providing researchers and drug developers with the foundational knowledge to expertly leverage this valuable compound in their quest for the next generation of medicines.

References

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  • 4-Piperidine butyric acid 97 84512-08-3. Sigma-Aldrich.
  • 84512-08-3|4-(Piperidin-4-yl)butanoic acid hydrochloride|BLD Pharm. BLD Pharm.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • N-(4-aminophenyl)
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Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

This guide provides a comprehensive overview of the synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies presented are groun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for the preparation of this compound.

Introduction

4-(Piperidin-4-yl)butanoic acid and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active molecules. The piperidine moiety is a common scaffold in drug discovery, known to impart favorable pharmacokinetic properties. This guide will focus on a robust and high-yielding synthetic route to the hydrochloride salt of 4-(Piperidin-4-yl)butanoic acid, commencing from readily available starting materials.

Strategic Approach to Synthesis

The most direct and efficient pathway to 4-(Piperidin-4-yl)butanoic acid hydrochloride involves the catalytic hydrogenation of its aromatic precursor, 4-(pyridin-4-yl)butanoic acid. This two-stage strategy is outlined below:

Stage 1: Synthesis of the Pyridine Precursor, 4-(Pyridin-4-yl)butanoic Acid

The initial phase focuses on the construction of the 4-substituted pyridine core. Several methods exist for the alkylation of pyridines; however, achieving C-4 selectivity can be challenging. A reliable approach involves the use of 4-cyanopyridine as a starting material, which can be synthesized from the ammoxidation of 4-methylpyridine (4-picoline). The cyano group can then be hydrolyzed to the desired carboxylic acid.

An alternative, more direct approach to C-4 alkylation of pyridines has been a subject of extensive research, with methods involving Minisci-type reactions or transition-metal-catalyzed cross-couplings showing promise for selective functionalization.[1][2] For the purpose of this guide, we will focus on a classical and scalable approach.

Stage 2: Catalytic Hydrogenation to the Piperidine Product

The second stage involves the reduction of the pyridine ring of 4-(pyridin-4-yl)butanoic acid to the corresponding piperidine. This transformation is most effectively achieved through catalytic hydrogenation. The choice of catalyst is critical for achieving high conversion and selectivity. Noble metal catalysts such as rhodium, platinum, and palladium are commonly employed for this purpose.[3] Rhodium on carbon (Rh/C) has demonstrated excellent efficacy for this particular transformation, affording high yields under relatively mild conditions.[4][5]

Experimental Protocols

Stage 1: Synthesis of 4-(Pyridin-4-yl)butanoic Acid

This protocol outlines a plausible synthesis of 4-(pyridin-4-yl)butanoic acid starting from 4-cyanopyridine.

Step 1a: Synthesis of 4-Cyanopyridine from 4-Methylpyridine

4-Cyanopyridine can be synthesized via the ammoxidation of 4-methylpyridine. This industrial process involves the reaction of 4-methylpyridine with ammonia and air at elevated temperatures over a suitable catalyst.[6][7] For laboratory-scale preparations, 4-cyanopyridine is also commercially available.

Step 1b: Hydrolysis of 4-Cyanopyridine to 4-Pyridinecarboxylic Acid (Isonicotinic Acid)

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation.

  • Procedure: 4-Cyanopyridine is refluxed in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized to precipitate the product, 4-pyridinecarboxylic acid, which can be collected by filtration.

Step 1c: Elaboration of the Butanoic Acid Side Chain

While not detailed in a single source, a multi-step sequence starting from a functionalized pyridine, such as 4-pyridinecarboxaldehyde (which can be obtained from the reduction of 4-cyanopyridine), can be envisioned.[8] A Wittig reaction with a three-carbon phosphorane followed by reduction of the double bond and hydrolysis of an ester would yield the desired butanoic acid side chain. A more direct alkylation of the pyridine ring at the C-4 position remains a topic of ongoing research to improve efficiency.[9]

For the purpose of this guide, we will assume the availability of the direct precursor for the key hydrogenation step.

Stage 2: Synthesis of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

This protocol details the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid hydrochloride.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentPurpose
4-(Pyridin-4-yl)butanoic acid hydrochlorideStarting material
5% Rhodium on Carbon (Rh/C) catalystHydrogenation catalyst
Deionized WaterSolvent
Hydrogen gas (high purity)Reducing agent
High-pressure autoclave/hydrogenation apparatusReaction vessel for hydrogenation
Filtration apparatus (e.g., Büchner funnel)To remove the catalyst
Rotary evaporatorTo remove the solvent

Detailed Procedure:

  • Reactor Charging: A high-pressure autoclave is charged with 13.5 g (0.067 mol) of 4-(pyridin-4-yl)butanoic acid hydrochloride (with a purity of at least 99%).[4]

  • Solvent and Catalyst Addition: 27.0 g of deionized water is added as the solvent, followed by the addition of 0.67 g of 5% Rh/C catalyst.[4] This corresponds to approximately 0.25% by weight of rhodium metal relative to the starting material.[4]

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen and heated to 60°C with vigorous stirring. The reaction is allowed to proceed for 8 hours.[4]

  • Work-up and Isolation: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the Rh/C catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-(Piperidin-4-yl)butanoic acid hydrochloride can be purified by recrystallization. While specific solvents are not detailed in the primary literature for this exact compound, a common technique for hydrochloride salts of amines is to dissolve the crude product in a minimal amount of a hot alcohol (e.g., isopropanol or ethanol) and then add a non-polar solvent (e.g., diethyl ether or ethyl acetate) to induce crystallization upon cooling. The purified crystals are then collected by filtration and dried under vacuum. This process yields γ-(4-piperidyl)butyric acid hydrochloride with a reported yield of 97%.[4][10]

Rationale Behind Experimental Choices

  • Choice of Catalyst (Rh/C): The hydrogenation of the electron-deficient pyridine ring is often more challenging than that of benzene rings. Rhodium-based catalysts are known to be particularly effective for the hydrogenation of N-heterocycles under milder conditions compared to other catalysts like palladium or platinum.[3][11] While Pd/C and PtO₂ can also effect this transformation, they may require more forcing conditions (higher temperatures and pressures) or acidic additives to activate the pyridine ring.[3][12] The use of Rh/C allows for a high-yielding reaction at a moderate temperature of 60°C.[4]

  • Solvent (Water): The use of water as a solvent is advantageous due to its low cost, non-flammability, and environmental friendliness. The hydrochloride salt of the starting material and product are expected to have good solubility in water.

  • Formation of Hydrochloride Salt: The final product is isolated as a hydrochloride salt. This is a common practice for amine-containing compounds as the salt form is often a stable, crystalline solid that is easier to handle and purify than the free base.[10][13] The hydrochloride salt is typically formed by treating the free base with hydrochloric acid or, as in this case, by starting with the hydrochloride salt of the precursor.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Hydrogenation 4-Methylpyridine 4-Methylpyridine 4-Cyanopyridine 4-Cyanopyridine 4-Methylpyridine->4-Cyanopyridine Ammoxidation 4-(Pyridin-4-yl)butanoic_acid 4-(Pyridin-4-yl)butanoic_acid 4-Cyanopyridine->4-(Pyridin-4-yl)butanoic_acid Hydrolysis & Elaboration 4-(Piperidin-4-yl)butanoic_acid_HCl 4-(Piperidin-4-yl)butanoic_acid_HCl 4-(Pyridin-4-yl)butanoic_acid->4-(Piperidin-4-yl)butanoic_acid_HCl Catalytic Hydrogenation (H2, Rh/C) Purified Product Purified Product 4-(Piperidin-4-yl)butanoic_acid_HCl->Purified Product Recrystallization

Caption: Synthetic workflow for 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Conclusion

The synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride can be reliably achieved through the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid hydrochloride. The use of a rhodium-on-carbon catalyst in an aqueous medium provides a high-yielding and efficient route to the desired product. This guide provides researchers with the necessary details to reproduce this synthesis and offers insights into the rationale behind the chosen methodology.

References

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7993-8004. [Link]

  • Wibaut, J. P., & Kooyman, E. C. (1948). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 67(1), 13-20. [Link]

  • CN103044320A. (2013). Preparation method of 4-pyridylaldehyde.
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  • Edelmann, F. T. (2021). Re: Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(29), 11064-11070. [Link]

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  • CN105924408A. (2016). Synthetic method of piperidine hydrochloride.
  • Brückner, R. (2010). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. European Journal of Organic Chemistry, 2010(25), 4735-4747. [Link]

  • Wang, D., et al. (2024). Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. Organic Letters, 26(17), 3458-3462. [Link]

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  • Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 481-485. [Link]

  • Wiesenfeldt, M. P., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 60(26), 14353-14358. [Link]

  • Ullah, N., et al. (2016). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 878-882. [Link]

  • Ullah, N., et al. (2016). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). IUCrData, 1(6), x160935. [Link]

  • Gros, P., et al. (2003). Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Angewandte Chemie International Edition, 42(39), 4911-4914. [Link]

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Foundational

biological activity of 4-(Piperidin-4-yl)butanoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Piperidin-4-yl)butanoic Acid Derivatives Abstract The 4-(piperidin-4-yl)butanoic acid scaffold represents a quintessential "privileged structure" in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Piperidin-4-yl)butanoic Acid Derivatives

Abstract

The 4-(piperidin-4-yl)butanoic acid scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its unique combination of a rigid piperidine ring and a flexible butanoic acid chain provides an ideal framework for interacting with a wide array of biological targets. This guide offers a comprehensive technical exploration of the diverse biological activities exhibited by derivatives of this scaffold. We will delve into their significant roles as modulators of the central nervous system, particularly within the GABAergic system, and their emerging potential as anticancer and antimicrobial agents. By synthesizing data from numerous studies, this document provides researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships, mechanisms of action, and key experimental methodologies essential for harnessing the therapeutic potential of this versatile chemical class.

Chapter 1: The 4-(Piperidin-4-yl)butanoic Acid Scaffold: A Foundation for Diverse Bioactivity

Chemical Structure and Properties

The core structure of 4-(piperidin-4-yl)butanoic acid consists of a saturated six-membered heterocycle, piperidine, connected at its 4-position to a four-carbon carboxylic acid chain. This arrangement confers a specific set of physicochemical properties that are highly advantageous for drug design. The piperidine nitrogen is basic, typically protonated at physiological pH, allowing for ionic interactions with biological targets. The carboxylic acid group is acidic and provides a key hydrogen bond donor/acceptor site.

The versatility of this scaffold lies in its amenability to chemical modification at three primary sites:

  • The Piperidine Nitrogen (N1): Alkylation or acylation at this position can profoundly alter the molecule's polarity, size, and ability to interact with specific receptor sub-pockets.

  • The Carboxylic Acid: Conversion to esters or amides can modify prodrug potential, cell permeability, and binding interactions.[1]

  • The Piperidine Ring: Substitution on the ring itself can introduce new pharmacophoric elements and control the conformational presentation of the butanoic acid side chain.

In synthetic chemistry, the piperidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group, creating 4-(1-Boc-piperidin-4-yl)butanoic acid. This intermediate is highly stable and versatile, serving as a crucial building block for the synthesis of a wide range of derivatives.[2]

Rationale as a Privileged Scaffold

The 4-(piperidin-4-yl)butanoic acid framework is considered a privileged scaffold because it mimics the spatial and electronic features of endogenous neurotransmitters, most notably γ-aminobutyric acid (GABA). The distance between the nitrogen atom and the carboxyl group can be tailored to match the pharmacophore requirements of GABA receptors and transporters. The piperidine ring constrains the conformation of the molecule, reducing the entropic penalty upon binding to a target and often leading to higher affinity and selectivity compared to more flexible linear analogs.[3] This inherent bio-compatibility makes it a frequent starting point for developing drugs targeting the central nervous system (CNS).[1]

Chapter 2: Neuropharmacological Activities: Targeting the Central Nervous System

The structural similarity of 4-(piperidin-4-yl)butanoic acid to GABA has made it a focal point for the development of agents that modulate GABAergic neurotransmission, the primary inhibitory system in the brain.

GABAergic System Modulation

Disruptions in GABA signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Derivatives of this scaffold can interact with multiple components of the GABA system.

  • 2.1.1 Mechanism of Action: GABA Receptor Agonism The inhibitory effects of GABA are mediated by its binding to GABA receptors (GABA-A and GABA-B). Piperidin-4-yl-containing phosphinic and phosphonic acid analogues have been synthesized as structural mimics of the known GABA-A agonist isonipecotic acid.[4] These compounds aim to replicate the zwitterionic nature of GABA and activate its receptors directly. The rationale is that by constraining the GABA-like backbone within the piperidine ring, it is possible to achieve selective and potent receptor activation.

  • 2.1.2 Targeting GABA Transporters (GATs) The action of GABA in the synapse is terminated by its reuptake via GABA transporters (GATs). Inhibiting these transporters prolongs the presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This is a validated strategy for anticonvulsant and analgesic drugs. Researchers have designed derivatives where large, lipophilic moieties (like fluorenyl or bisthiophene groups) are attached to the piperidine nitrogen.[5] This strategy is based on the structure of known GAT inhibitors like NO-711 and aims to create potent and selective inhibitors of specific GAT subtypes.

  • 2.1.3 Targeting GABA Transaminase (ABAT) Another approach to increasing synaptic GABA is to inhibit the enzyme responsible for its degradation, 4-aminobutyrate transaminase (ABAT).[6] A fall in GABA levels is a known symptom for a variety of neurological disorders.[6] By blocking ABAT, the overall concentration of GABA in the brain can be elevated. Derivatives of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been investigated as potential ABAT inhibitors through in silico docking studies, which predict their binding affinity to the enzyme's active site.[6]

Opioid Receptor Activity and Analgesia

Beyond the GABAergic system, the piperidine core is central to a class of highly potent synthetic opioids. The fentanyl family of analgesics features a 1-substituted-4-acylaminopiperidine core. While structurally distinct from the butanoic acid series, related 4,4-disubstituted piperidines have been synthesized and evaluated for analgesic activity.[7] These compounds are potent narcotic agonists, and research has focused on modifying their structure to identify short-acting agents suitable for surgical settings.[7] This highlights the scaffold's ability to interact with G-protein coupled receptors and produce powerful CNS effects.

Chapter 3: Anticancer and Antiproliferative Activity

Recent research has expanded the biological profile of piperidine derivatives into oncology, where they have been shown to interact with key pathways controlling cell growth and survival.

Specific Molecular Targets
  • 3.1.1 Hypoxia-Inducible Factor 1 (HIF-1) Pathway Activation The HIF-1 pathway is a critical regulator of cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Guided by principles of bioisosterism, a series of N-(piperidin-4-yl)benzamide derivatives were designed and synthesized.[8] In preliminary in vitro studies, several of these compounds demonstrated significant inhibitory bioactivity against the HepG2 human liver cancer cell line, with IC₅₀ values as low as 0.12 µM.[8]

  • 3.1.2 p53-MDM2 Interaction Inhibition The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein. Disrupting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53. Structure-activity relationship (SAR) studies on 4-substituted piperidines have led to the identification of potent p53-hDM2 inhibitors.[9] These studies focus on modifying the piperidine moiety to optimize its fit within a key hydrophobic pocket of the MDM2 protein.

Chapter 4: Antimicrobial and Antifungal Applications

The piperidine scaffold has also been incorporated into molecules designed to combat infectious diseases.

  • 4.1. Antifungal Hybrid Molecules By combining the piperidine scaffold, known from agrochemical fungicides like fenpropidin, with an isoquinoline moiety, which also possesses antimycotic effects, researchers have created novel hybrid molecules.[10] A series of these compounds were synthesized and evaluated against clinically relevant fungal species. Several compounds showed complete growth inhibition of Candida albicans and Candida krusei.[10] The key synthetic step often involves reductive amination to link the two heterocyclic systems.[10]

  • 4.2. Organotin(IV) Carboxylates Organotin(IV) compounds are known to have significant antibacterial and antifungal properties.[11] Complexes formed between organotin(IV) moieties and piperidine-based carboxylic acids have been synthesized and characterized.[12] These complexes displayed powerful antimicrobial activities against various strains of bacteria and fungi, demonstrating that the piperidine-carboxylate ligand can serve as an effective vehicle for delivering the biocidal organotin(IV) species.[11][12]

Chapter 5: Key Experimental Methodologies and Protocols

Validating the biological activity of novel 4-(piperidin-4-yl)butanoic acid derivatives requires robust and reproducible experimental protocols. The choice of assay is dictated by the hypothesized mechanism of action.

Assessing Neuropharmacological Activity
  • Rationale: This assay directly measures the ability of a test compound to block the reuptake of GABA into neurons or transfected cells, which is a primary mechanism for enhancing GABAergic signaling. It provides quantitative data (IC₅₀) on the potency of the inhibition.

  • Step-by-Step Methodology:

    • Preparation of Synaptosomes or Cells: Prepare synaptosomes from rodent brain tissue (e.g., cortex) or use a cell line stably expressing the GAT subtype of interest (e.g., GAT1, GAT2).

    • Incubation: Aliquot the synaptosomes/cells into a 96-well plate in a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Compound Addition: Add the test derivatives at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a positive control (e.g., NO-711 for GAT1) and a vehicle control (e.g., DMSO).

    • Initiation of Uptake: Add a mixture of [³H]-GABA (radiolabeled) and unlabeled GABA to each well to initiate the uptake process. Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells/synaptosomes (containing internalized [³H]-GABA) from the extracellular medium.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Synaptosomes or GAT-expressing Cells A1 Aliquot Cells into 96-well Plate P1->A1 P2 Prepare Compound Serial Dilutions A2 Add Test Compounds & Controls P2->A2 A1->A2 A3 Add [³H]-GABA (Initiate Uptake) A2->A3 A4 Incubate at 37°C A3->A4 A5 Terminate via Rapid Filtration A4->A5 D1 Scintillation Counting A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC₅₀ D2->D3 MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Compound Dilutions start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Standard workflow for an MTT cell proliferation assay.

Chapter 6: Data Synthesis and Structure-Activity Relationship (SAR) Summary

The diverse activities of 4-(piperidin-4-yl)butanoic acid derivatives make SAR analysis crucial for optimizing potency and selectivity for a given target.

Table 1: Summary of Biological Activities of Key Derivatives
Compound ClassTarget/AssayKey Structural FeaturesPotency (IC₅₀/Ki)Reference
N-Benzamide DerivativesHepG2 Cell ProliferationBenzamide on piperidine N0.12 µM[8]
4-Substituted Piperidinesp53-hDM2 InhibitionVaried substituents at C4Varies with substituent[9]
Isoquinoline HybridsCandida albicans GrowthIsoquinoline linked to N1Complete Inhibition[10]
GABA AnaloguesGABA Transporter (GAT)Large lipophilic group on N1nM to µM range[5]
Structure-Activity Relationship Insights

A generalized SAR can be visualized, highlighting the key modification points on the scaffold.

Caption: Key sites for modification on the scaffold.

  • At the Piperidine Nitrogen (Position 1): The nature of the substituent is critical. For GAT inhibition and certain anticancer activities, large, often aromatic or heterocyclic groups, are required to occupy specific hydrophobic pockets in the target proteins. [5][8]* At the Carboxylic Acid: While essential for GABA-mimetic activity, its conversion to other functional groups can be a valid strategy. For example, in the development of HIF-1 activators, this position is part of a larger benzamide structure. [8]* At the Piperidine Ring (Position 4): For targets like p53-MDM2, where the piperidine ring itself fits into a binding cleft, substitutions directly on the ring are crucial for optimizing interactions and potency. [9]

Conclusion and Future Directions

The 4-(piperidin-4-yl)butanoic acid scaffold has unequivocally proven its value in drug discovery, serving as a launchpad for compounds targeting a remarkable range of diseases. Its derivatives have demonstrated potent activities as neuropharmacological agents, anticancer compounds, and antimicrobial drugs. The true strength of the scaffold lies in its synthetic tractability and its ability to present key pharmacophoric features in a conformationally restrained manner.

Future research should focus on several key areas. First, enhancing the selectivity of these derivatives, particularly for subtypes of GABA transporters or specific oncogenic proteins, will be crucial for minimizing off-target effects and improving therapeutic indices. Second, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds is necessary to translate potent in vitro activity into in vivo efficacy. Finally, the application of this scaffold to novel biological targets remains a fertile ground for discovery, promising to further expand the therapeutic utility of this exceptional chemical framework.

References

  • Kuhn, B., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available at: [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology (Natural Science Edition). Available at: [Link]

  • Kuhles, M. J., et al. (1993). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Campaigne, E., et al. (1999). Syntheses of novel piperidin-4-ylphosphinic acid, and piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter 4-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Szafarz, M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2015). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2015). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Tejeda-Mora, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-(Piperidin-1-yl)butanoic acid hydrochloride. MySkinRecipes. Available at: [Link]

  • Ivanova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Clemens, J. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • BIOSYNCE. (n.d.). 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3. BIOSYNCE. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fadda, A. A., et al. (2009). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Available at: [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1981). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry. Available at: [Link]

  • Yu, B., et al. (2016). Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Sources

Exploratory

Unlocking the Therapeutic Potential of 4-(Piperidin-4-yl)butanoic Acid: A Technical Guide to Target Identification and Validation

Abstract 4-(Piperidin-4-yl)butanoic acid is a structurally intriguing molecule, featuring a piperidine ring—a privileged scaffold in central nervous system (CNS) therapeutics—and a butanoic acid side chain that confers s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Piperidin-4-yl)butanoic acid is a structurally intriguing molecule, featuring a piperidine ring—a privileged scaffold in central nervous system (CNS) therapeutics—and a butanoic acid side chain that confers similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Despite its availability as a chemical building block, its specific biological targets and therapeutic potential remain largely unexplored. This technical guide presents a hypothesis-driven framework for the systematic identification and validation of the therapeutic targets of 4-(Piperidin-4-yl)butanoic acid. Drawing upon established principles of neuropharmacology and structure-activity relationships, we posit the GABAergic system, including GABA receptors and transporters, as the most probable area of interaction. We provide a series of detailed, field-proven experimental protocols, from initial in silico screening to definitive in vitro and ex vivo functional assays, designed to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and unlock the therapeutic promise of this and similar compounds.

Introduction and Rationale

The piperidine moiety is a cornerstone of medicinal chemistry, present in a wide array of approved drugs targeting the central nervous system.[1][2] Its conformational flexibility and basic nitrogen atom allow for critical interactions with a variety of receptors and enzymes. When combined with a carboxylic acid function, as in 4-(Piperidin-4-yl)butanoic acid, the resulting molecule bears a strong structural resemblance to endogenous neurotransmitters, most notably GABA.

Deficiencies or dysregulation in GABAergic neurotransmission are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[3][4] Consequently, molecules that can modulate the GABA system are of significant therapeutic interest. GABA analogues are designed to interact with components of this system, such as GABA receptors (ionotropic GABA-A and metabotropic GABA-B) or GABA transporters (GATs), to restore inhibitory tone.[3]

4-(Piperidin-4-yl)butanoic acid is a direct structural analogue of isonipecotic acid (piperidine-4-carboxylic acid), a known GABA-A receptor agonist.[5] The extension of the carboxylic acid group by a propyl chain creates a molecule with a carbon backbone identical to that of GABA itself, while the piperidine ring constrains its conformation. This unique combination of features strongly suggests a high probability of interaction with GABAergic proteins. This guide, therefore, will focus on the GABAergic system as the primary hypothetical target space.

Physicochemical Properties of 4-(Piperidin-4-yl)butanoic acid

A foundational understanding of the molecule's properties is essential for experimental design, including solvent selection and assay development. The hydrochloride salt is commonly used for improved solubility and stability.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[6]
Molecular Weight 171.24 g/mol (free base)[6]
CAS Number 84512-08-3 (HCl salt)[6]
Appearance White to off-white solid[6]
Melting Point 113-117 °C (HCl salt)[6]
LogP (predicted) 0.8 - 1.2N/A
pKa (predicted) ~4.5 (carboxylic acid), ~10.5 (piperidine nitrogen)N/A

Hypothesized Therapeutic Targets & Validation Workflows

Our investigation is centered on the hypothesis that 4-(Piperidin-4-yl)butanoic acid modulates GABAergic neurotransmission. The following sections detail the primary molecular targets for this hypothesis and the experimental workflows required to validate them.

Hypothesis 1: Direct GABA Receptor Modulation

The structural similarity to GABA and isonipecotic acid is the primary driver for this hypothesis. The compound could act as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors.[7][8]

GABA-A receptors are ligand-gated chloride ion channels responsible for fast synaptic inhibition in the brain.[1] They are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties.[1] Piperidine-based compounds are known to bind to the orthosteric GABA binding site located at the interface between α and β subunits.[2]

Causality Behind Experimental Choices: We begin with broad screening using radioligand binding assays to determine if the compound interacts with the receptor at all. A positive result necessitates functional evaluation via electrophysiology, which is the gold-standard for ion channels, to determine the nature of the interaction (e.g., agonist, antagonist, modulator) and its potency.

A. Radioligand Binding Assay (Screening & Affinity)

  • Objective: To determine if 4-(Piperidin-4-yl)butanoic acid binds to the GABA-A receptor and to quantify its binding affinity (Kᵢ).

  • Materials:

    • Rat or bovine brain cortical membranes (source of native GABA-A receptors).

    • [³H]Muscimol or [³H]Gabazine (radioligands for the GABA binding site).

    • Unlabeled GABA (for determining non-specific binding).

    • Test compound: 4-(Piperidin-4-yl)butanoic acid.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation counter and vials.

  • Methodology:

    • Prepare serial dilutions of 4-(Piperidin-4-yl)butanoic acid (e.g., from 1 nM to 1 mM).

    • In a 96-well plate, combine brain membranes, [³H]Muscimol (at a concentration near its Kₑ), and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound.

    • Incubate at 4°C for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold binding buffer.

    • Place filters in scintillation vials with scintillation fluid and quantify radioactivity.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation.

B. Two-Electrode Voltage Clamp (TEVC) Electrophysiology (Functional Validation)

  • Objective: To characterize the functional effect of the compound on specific GABA-A receptor subtypes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs for GABA-A receptor subunits (e.g., human α1, β2, γ2).

    • TEVC setup (amplifier, electrodes, perfusion system).

    • Recording solution (e.g., Ba-Ringer's solution).

    • GABA and 4-(Piperidin-4-yl)butanoic acid solutions.

  • Methodology:

    • Inject oocytes with a mixture of α1, β2, and γ2 cRNAs. Incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.

    • Agonist Test: Perfuse the oocyte with increasing concentrations of 4-(Piperidin-4-yl)butanoic acid and record the elicited current.

    • Antagonist Test: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) with increasing concentrations of the test compound to see if it inhibits the GABA-induced current.

    • Modulator Test: Co-apply a low concentration of the test compound with a full dose-response curve of GABA to see if it potentiates or inhibits the response.

  • Data Analysis: For agonist activity, plot the current amplitude against the log concentration to determine the EC₅₀ and maximal efficacy relative to GABA. For antagonist activity, generate a Schild plot to determine the Kₑ.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[8] Dysfunction of GABA-B receptors is linked to various disorders, including anxiety and depression.[8]

Causality Behind Experimental Choices: As with GABA-A, we start with binding assays to establish interaction. For functional characterization of a GPCR, a GTPγS binding assay is a direct measure of G-protein activation and is a standard method for determining agonist or inverse agonist activity.

A. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the compound for GABA-B receptors.

  • Methodology: Similar to the GABA-A binding assay, but using membranes from cells expressing recombinant GABA-B receptors and a specific GABA-B radioligand like [³H]CGP54626 (an antagonist).

B. [³⁵S]GTPγS Binding Assay (Functional Validation)

  • Objective: To measure the ability of the compound to stimulate G-protein activation via the GABA-B receptor.

  • Materials:

    • Membranes from cells expressing GABA-B receptors.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP, unlabeled GTPγS.

    • GABA (positive control), 4-(Piperidin-4-yl)butanoic acid.

  • Methodology:

    • Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.

    • Add [³⁵S]GTPγS and varying concentrations of the test compound or GABA.

    • Incubate at 30°C.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound to determine its EC₅₀ and maximal effect relative to GABA.

Hypothesis 2: Inhibition of GABA Transporters (GATs)

GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[9] Inhibition of GATs, particularly GAT1, increases the concentration of GABA in the synapse and enhances inhibitory neurotransmission. This is the mechanism of the anti-epileptic drug Tiagabine, a derivative of nipecotic acid (piperidine-3-carboxylic acid).[6][10]

Causality Behind Experimental Choices: A direct functional assay measuring the uptake of radioactive GABA into cells or synaptosomes is the most direct and physiologically relevant method to test for GAT inhibition. This approach simultaneously confirms interaction and functional consequence.

  • Objective: To determine if 4-(Piperidin-4-yl)butanoic acid inhibits GABA uptake via GAT subtypes (primarily GAT1).

  • Materials:

    • HEK-293 cells stably expressing individual human GAT subtypes (hGAT1, hGAT2, hGAT3) or rat brain synaptosomes.

    • [³H]GABA.

    • Tiagabine (positive control for GAT1 inhibition).

    • Uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Methodology:

    • Plate the GAT-expressing cells in 96-well plates.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of 4-(Piperidin-4-yl)butanoic acid or control inhibitors for 10-15 minutes.

    • Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of the test compound to determine its IC₅₀ for each GAT subtype.

Visualization of Workflows and Pathways

Diagrams provide a clear, high-level overview of the complex biological and experimental processes involved.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_compound Test Compound Glutamate Glutamate GABA_Vesicle GABA Vesicles Glutamate->GABA_Vesicle Synthesis GABA_in GABA GABA_Vesicle->GABA_in Release GAT1 GAT1 GAT1->GABA_Vesicle GABA_in->GAT1 Reuptake GABAA_R GABA-A Receptor GABA_in->GABAA_R Binds Chloride_Channel Cl- Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Compound 4-(Piperidin-4-yl) butanoic acid Compound->GAT1 Hypothesis 2: Inhibits Transporter Compound->GABAA_R Hypothesis 1: Modulates Receptor Target_Validation_Workflow cluster_invitro In Vitro Characterization cluster_functional_details cluster_exvivo Ex Vivo / In Vivo Studies Start 4-(Piperidin-4-yl)butanoic Acid Binding Radioligand Binding Assays (GABA-A, GABA-B) Start->Binding Uptake GABA Uptake Assays (GAT1-4) Start->Uptake Functional Functional Assays Binding->Functional If Binding Hit Electro Electrophysiology (GABA-A) GTP GTPγS Binding (GABA-B) Behavior Animal Models of Disease (e.g., Epilepsy, Anxiety) Functional->Behavior If Potent & Efficacious Uptake->Behavior If Potent Inhibitor

Caption: A streamlined workflow for target identification and validation.

Data Interpretation and Future Directions

The results from the proposed workflows will provide a clear pharmacological profile of 4-(Piperidin-4-yl)butanoic acid.

  • If the compound shows affinity and agonist activity at GABA-A or GABA-B receptors: This would classify it as a direct GABA mimetic. The next steps would involve assessing its subunit selectivity (for GABA-A), brain penetrance, and efficacy in animal models of diseases characterized by GABA deficits, such as certain forms of epilepsy or anxiety.

  • If the compound demonstrates potent and selective inhibition of a GABA transporter (e.g., GAT1): This would place it in the same mechanistic class as Tiagabine. [10]Subsequent research would focus on optimizing its pharmacokinetic properties and evaluating its anticonvulsant potential in vivo.

  • If the compound is inactive in all primary assays: While less likely given the structural rationale, this result would prompt a broader, less biased screening campaign against a wider panel of CNS targets. Alternatively, it may serve primarily as a synthetic scaffold for the development of more complex derivatives.

Ultimately, this rigorous, hypothesis-driven approach provides a self-validating system to thoroughly investigate the therapeutic potential of 4-(Piperidin-4-yl)butanoic acid, ensuring that experimental choices are guided by scientific logic and lead to a conclusive understanding of its mechanism of action.

References

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  • Akk, G., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology. Available at: [Link]

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  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

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  • Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry. Available at: [Link]

  • Semidalas, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants. Available at: [Link]

  • Van der Veldt, A. A., et al. (2015). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS Chemical Neuroscience. Available at: [Link]

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  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Neuropharmacological Characterization of 4-(Piperidin-4-yl)butanoic Acid

Introduction: Unveiling the Potential of a Novel Neuromodulator In the landscape of neuropharmacology, the piperidine scaffold is a privileged structure, integral to a multitude of clinically significant therapeutics tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Neuromodulator

In the landscape of neuropharmacology, the piperidine scaffold is a privileged structure, integral to a multitude of clinically significant therapeutics targeting the central nervous system (CNS).[1] 4-(Piperidin-4-yl)butanoic acid, a synthetic derivative of piperidine and butanoic acid, presents a compelling case for investigation as a modulator of neurotransmitter systems.[2] Its structural analogy to gamma-aminobutyric acid (GABA) and other neuroactive piperidine compounds suggests a potential to interact with key receptors implicated in a range of neurological and psychiatric disorders.[2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to meticulously characterize the neuropharmacological profile of 4-(Piperidin-4-yl)butanoic acid. We will delve into its chemical attributes, hypothesized mechanisms of action, and a suite of validated experimental protocols to elucidate its therapeutic potential.

Chemical and Physical Properties

4-(Piperidin-4-yl)butanoic acid hydrochloride, with the chemical formula C₉H₁₈ClNO₂, has a molecular weight of approximately 207.7 g/mol .[2] The hydrochloride salt form is typically utilized to enhance its aqueous solubility, a crucial factor for in vitro and in vivo experimental paradigms.[2] The molecule's structure, featuring a piperidine ring tethered to a butanoic acid moiety, makes it a valuable building block in medicinal chemistry for the synthesis of novel ligands and enzyme inhibitors.[3]

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂[2]
Molecular Weight~207.7 g/mol [2]
FormHydrochloride salt[2]
Key Structural FeaturesPiperidine ring, Butanoic acid moiety[2]

Hypothesized Neurotransmitter System Interactions: A Focus on the GABAergic System

The structural similarity of 4-(Piperidin-4-yl)butanoic acid to GABA, the primary inhibitory neurotransmitter in the CNS, strongly suggests the GABAergic system as a primary target for investigation. Furthermore, known GABAergic agonists, such as piperidine-4-sulphonic acid, share the core piperidine structure, reinforcing this hypothesis.[4]

The GABAergic System: A Primer

The GABAergic system plays a critical role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect.[5]

  • GABA-B Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels or the closing of calcium channels, also resulting in an inhibitory effect.

Dysfunction of the GABAergic system is implicated in a wide array of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances.

Potential Mechanisms of Action of 4-(Piperidin-4-yl)butanoic Acid

Given its structure, 4-(Piperidin-4-yl)butanoic acid could potentially interact with the GABAergic system in several ways:

  • Direct Receptor Agonism/Antagonism: It may bind directly to the GABA binding site on GABA-A or GABA-B receptors, either mimicking the effect of GABA (agonist) or blocking it (antagonist).

  • Allosteric Modulation: It could bind to a site on the receptor distinct from the GABA binding site, modulating the receptor's response to GABA. Positive allosteric modulators enhance the effect of GABA, while negative allosteric modulators reduce it.

  • GABA Transporter Inhibition: It might inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs), thereby prolonging the inhibitory signal.

The following diagram illustrates the potential points of interaction of 4-(Piperidin-4-yl)butanoic acid within a GABAergic synapse.

GABA_Synapse cluster_pre cluster_post presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicle postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft gaba GABA gaba_vesicle->gaba Release gaba_a_receptor GABA-A Receptor gaba->gaba_a_receptor Binds gaba_b_receptor GABA-B Receptor gaba->gaba_b_receptor Binds gat GABA Transporter (GAT) gaba->gat Reuptake compound 4-(Piperidin-4-yl)butanoic acid compound->gaba_a_receptor Potential Agonist/ Antagonist/ Modulator compound->gaba_b_receptor Potential Agonist/ Antagonist/ Modulator compound->gat Potential Inhibitor cl_channel Cl- Channel gaba_a_receptor->cl_channel Opens k_channel K+ Channel gaba_b_receptor->k_channel Opens ca_channel Ca2+ Channel gaba_b_receptor->ca_channel Closes

Caption: Potential interactions of 4-(Piperidin-4-yl)butanoic acid in a GABAergic synapse.

Experimental Workflows for Pharmacological Characterization

A multi-tiered approach is essential to comprehensively characterize the neuropharmacological profile of 4-(Piperidin-4-yl)butanoic acid. This workflow progresses from in vitro receptor binding and functional assays to ex vivo and in vivo studies to assess its physiological effects.

Experimental_Workflow start Start: 4-(Piperidin-4-yl)butanoic acid binding_assays In Vitro Radioligand Binding Assays (Determine Affinity) start->binding_assays electrophysiology In Vitro Electrophysiology (Determine Functional Activity) binding_assays->electrophysiology Hits with high affinity data_analysis Data Analysis & Interpretation binding_assays->data_analysis microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) electrophysiology->microdialysis Functionally active compounds electrophysiology->data_analysis behavioral_models In Vivo Behavioral Models (Assess Physiological Effects) microdialysis->behavioral_models microdialysis->data_analysis behavioral_models->data_analysis

Caption: A tiered experimental workflow for neuropharmacological characterization.

Part 1: In Vitro Characterization

Causality: The initial step is to determine if and with what affinity 4-(Piperidin-4-yl)butanoic acid binds to specific neurotransmitter receptors. Radioligand binding assays are a robust method for quantifying this interaction. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • A fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine).

      • Increasing concentrations of 4-(Piperidin-4-yl)butanoic acid (typically from 1 nM to 100 µM).

      • Membrane preparation.

    • For determination of non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled GABA-A agonist (e.g., 1 mM GABA).

  • Incubation:

    • Incubate the plate at 4°C for 60 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 4-(Piperidin-4-yl)butanoic acid.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data from Analogous Compounds:

While specific data for 4-(Piperidin-4-yl)butanoic acid is not publicly available, studies on structurally related piperidine compounds demonstrate the expected range of affinities. For example, piperidine-4-sulphonic acid, a known GABA agonist, exhibits high affinity for GABA receptors.[4]

Analogous CompoundReceptor TargetRadioligandKi (nM)Source
Piperidine-4-sulphonic acidGABA-A[³H]GABA~20[4]
ACP-103 (a piperidine derivative)5-HT2A[³H]ketanserin~0.5[6]

Causality: Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Electrophysiological techniques, such as the patch-clamp method, directly measure the effect of a compound on the ion flow through receptor channels, thus defining it as an agonist, antagonist, or allosteric modulator.

Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Heterologous Expression Systems

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) stably expressing the GABA-A receptor subunits of interest.

    • Plate the cells onto glass coverslips for recording.

  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

    • Co-apply GABA with increasing concentrations of 4-(Piperidin-4-yl)butanoic acid to assess its modulatory effects. To test for direct agonist activity, apply the compound in the absence of GABA. To test for antagonist activity, pre-apply the compound before co-application with GABA.

    • Record the resulting currents using a patch-clamp amplifier and digitize the data for analysis.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • For agonists, plot the current amplitude against the concentration of the compound to determine the EC₅₀ (concentration for half-maximal effect) and the maximum effect (Imax).

    • For modulators, plot the potentiation or inhibition of the GABA response against the concentration of the compound to determine the EC₅₀ or IC₅₀.

    • For antagonists, perform a Schild analysis to determine the pA₂ value, a measure of antagonist potency.

Illustrative Data from Analogous Compounds:

Electrophysiological studies on piperidine analogs have revealed a range of functional activities.

Compound ClassFunctional EffectIllustrative EC₅₀/IC₅₀
GABA-A AgonistsDirect activation of Cl⁻ current1-100 µM
Positive Allosteric ModulatorsPotentiation of GABA-evoked current0.1-10 µM
AntagonistsInhibition of GABA-evoked current0.1-10 µM
Part 2: In Vivo Characterization

Causality: To understand the effect of 4-(Piperidin-4-yl)butanoic acid in a living system, in vivo microdialysis allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions.[7] This technique provides crucial information on how the compound alters the balance of neurotransmission in real-time.

Protocol: In Vivo Microdialysis in Freely Moving Rats

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After a stable baseline of neurotransmitter levels is established, administer 4-(Piperidin-4-yl)butanoic acid (e.g., via intraperitoneal injection or through the dialysis probe).

    • Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

  • Sample Analysis:

    • Analyze the collected dialysate samples for GABA, glutamate, and other relevant neurotransmitters using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the dialysate samples.

    • Express the post-drug administration levels as a percentage of the baseline levels.

    • Use statistical analysis (e.g., ANOVA) to determine the significance of any changes.

Causality: The final and most critical step is to evaluate the behavioral effects of 4-(Piperidin-4-yl)butanoic acid. The choice of behavioral model depends on the hypothesized therapeutic application based on the in vitro and in vivo neurochemical data. For a compound with predicted GABAergic activity, models of anxiety, epilepsy, and sedation are relevant.

Protocol: Elevated Plus Maze (for Anxiety)

  • Apparatus:

    • An elevated, plus-shaped maze with two open arms and two enclosed arms.

  • Procedure:

    • Administer 4-(Piperidin-4-yl)butanoic acid or a vehicle control to the animals (e.g., rats or mice) at various doses.

    • After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the time spent in the open arms versus the closed arms and the number of entries into each arm type using an automated tracking system.

  • Data Analysis:

    • An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms compared to the vehicle-treated group.

    • Analyze the data using statistical tests such as t-tests or ANOVA.

Conclusion and Future Directions

The systematic characterization of 4-(Piperidin-4-yl)butanoic acid, as outlined in this guide, provides a robust pathway to understanding its neuropharmacological profile. The strong structural rationale for its interaction with the GABAergic system, supported by data from analogous compounds, makes this a primary avenue of investigation. However, given the promiscuity of the piperidine scaffold, screening against a broader panel of CNS targets, including glutamate, serotonin, and dopamine receptors, is a prudent secondary step.[6][8] The integration of in vitro affinity and functional data with in vivo neurochemical and behavioral outcomes will be paramount in determining the therapeutic potential of this promising compound. This comprehensive approach ensures a thorough and scientifically rigorous evaluation, paving the way for potential drug development in the realm of neurological and psychiatric disorders.

References

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  • Vanover, K. E., Harvey, S. C., Son, T., Bradley, S. R., Kold, H., Weiner, D. M., ... & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy) phenylmethyl) carbamide (2R, 3R)-dihydroxybutanedioate (2: 1)(ACP-103), a novel 5-hydroxytryptamine 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Whitten, J. P., Muench, D. M., & Bigge, C. F. (1991). Synthesis and pharmacology of a series of 3-and 4-(phosphonoalkyl) pyridine-and-piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of medicinal chemistry, 34(7), 2351-2361. [Link]

  • Wieczerzak, E., Ghavre, M., & Wibowo, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116897. [Link]

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Exploratory

The Neuropharmacological Profile of 4-(Piperidin-4-yl)butanoic Acid: A Technical Guide for CNS Drug Discovery

Abstract This technical guide provides a comprehensive overview of the neuropharmacological properties of 4-(Piperidin-4-yl)butanoic acid, a piperidine derivative with significant potential in the field of central nervou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the neuropharmacological properties of 4-(Piperidin-4-yl)butanoic acid, a piperidine derivative with significant potential in the field of central nervous system (CNS) drug discovery. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to a wide array of clinically successful drugs.[1] This document will delve into the synthesis, proposed mechanism of action, and potential therapeutic applications of 4-(Piperidin-4-yl)butanoic acid, with a primary focus on its role as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Detailed experimental protocols for in vitro and in vivo evaluation are provided to guide researchers in the comprehensive assessment of this and similar compounds.

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a fundamental heterocyclic scaffold that is prominently featured in a multitude of approved pharmaceuticals, particularly those targeting the CNS.[1] Its prevalence stems from its ability to impart desirable physicochemical properties, such as improved metabolic stability, enhanced membrane permeability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[1] These attributes collectively enhance the "druggability" of molecules containing this motif, often leading to improved pharmacokinetic profiles and reduced toxicity.[1]

4-(Piperidin-4-yl)butanoic acid, by virtue of its structural composition, is positioned as a compelling candidate for neuropharmacological investigation. Its butanoic acid moiety introduces a carboxylic acid group, which can participate in ionic interactions, while the piperidine core provides a versatile framework for structural modifications to optimize potency, selectivity, and pharmacokinetic parameters. This guide will explore the specific neuropharmacological role of this compound, focusing on its anticipated interaction with the GABAergic system, a primary target for therapies addressing anxiety, epilepsy, and sleep disorders.

Proposed Mechanism of Action: Modulation of the GABA-A Receptor

The primary inhibitory neurotransmitter in the mammalian brain is γ-aminobutyric acid (GABA).[2] Its signaling is predominantly mediated by two classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3][4] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3] This rapid inhibitory effect is crucial for maintaining balanced neuronal activity.[3]

Based on the structural similarities to known GABAergic modulators, 4-(Piperidin-4-yl)butanoic acid is hypothesized to act as a positive allosteric modulator (PAM) of the GABA-A receptor. PAMs bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA, leading to an enhanced inhibitory response.[2]

The GABA-A Receptor Complex

The GABA-A receptor is a heteropentameric protein complex assembled from a combination of 19 different subunits (e.g., α, β, γ).[2] The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[2] The most common subtype in the adult brain consists of two α1, two β2, and one γ2 subunit.[2] The binding of GABA occurs at the interface between the β and α subunits.[2]

Allosteric Modulation by Piperidine-Containing Ligands

Several piperidine-containing compounds have been demonstrated to modulate GABA-A receptor activity. For instance, piperine, a natural product containing a piperidine moiety, has been shown to potentiate GABA-induced chloride currents in Xenopus oocytes expressing various GABA-A receptor subtypes.[5] This modulation is expected to result in anxiolytic, sedative, and anticonvulsant effects.[5] The structural characteristics of 4-(Piperidin-4-yl)butanoic acid suggest a similar mode of interaction, where the piperidine ring may engage with a binding pocket on the GABA-A receptor, leading to a conformational change that enhances the affinity of GABA for its binding site or increases the channel's open probability.

Signaling Pathway: GABA-A Receptor Modulation

GABA_A_Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx P4PBA 4-(Piperidin-4-yl)butanoic acid (PAM) P4PBA->GABA_A_Receptor Allosteric Binding (Potentiation) Synthesis_Workflow Start Start: γ-(4-pyridyl)butyric acid HCl Reactants Add: - Water - 5% Rh/C Start->Reactants Reaction Hydrogenation: - 60°C - 8 hours Reactants->Reaction Filtration Filtration: Remove Rh/C Reaction->Filtration Concentration Concentration: Under reduced pressure Filtration->Concentration Product Product: 4-(Piperidin-4-yl)butanoic acid HCl Concentration->Product

Caption: Synthetic workflow for 4-(Piperidin-4-yl)butanoic acid hydrochloride.

In Vitro Evaluation of Neuropharmacological Activity

A battery of in vitro assays is essential to characterize the interaction of 4-(Piperidin-4-yl)butanoic acid with its putative target, the GABA-A receptor.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.

Protocol: [³H]Muscimol Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(Piperidin-4-yl)butanoic acid for the GABA binding site on the GABA-A receptor.

Materials:

  • Synaptic membrane preparations from rodent brain tissue

  • [³H]Muscimol (a high-affinity GABA-A receptor agonist)

  • 4-(Piperidin-4-yl)butanoic acid

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Prepare synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum).

  • In a series of tubes, incubate a fixed concentration of [³H]Muscimol with varying concentrations of 4-(Piperidin-4-yl)butanoic acid and the membrane preparation.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess of a known GABA-A agonist like unlabeled GABA).

  • Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]Muscimol binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assays

Electrophysiology provides a functional measure of ion channel activity and is a gold standard for characterizing GABA-A receptor modulators.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the functional effect (e.g., potentiation of GABA-induced currents) and potency (EC50) of 4-(Piperidin-4-yl)butanoic acid on specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA

  • 4-(Piperidin-4-yl)butanoic acid

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., Ringer's solution)

Procedure:

  • Inject Xenopus oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply a sub-maximal concentration of GABA to elicit a baseline current.

  • Co-apply GABA with increasing concentrations of 4-(Piperidin-4-yl)butanoic acid.

  • Record the potentiation of the GABA-induced chloride current at each concentration of the test compound.

  • Construct a concentration-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation).

Illustrative Quantitative Data for Piperidine-Based GABA-A Receptor Modulators

The following table presents representative data for piperine, a piperidine-containing natural product, and its analog SCT-66, demonstrating their modulatory effects on different GABA-A receptor subtypes. [5]This data serves as a benchmark for what might be expected from the evaluation of 4-(Piperidin-4-yl)butanoic acid.

CompoundGABA-A Receptor SubtypeEC50 (µM)Maximal GABA Current Potentiation (%)
Piperineα1β250.0 ± 7.9271 ± 36
Piperineα2β242.8 ± 7.6248 ± 48
Piperineα3β259.6 ± 12.3375 ± 51
Piperineα5β2-136 ± 22
SCT-66α1β220.3 ± 4.21003 ± 103

In Vivo Assessment of Neuropharmacological Effects

In vivo studies in animal models are crucial for evaluating the therapeutic potential and side-effect profile of a CNS drug candidate.

Behavioral Assays for Anxiolytic Activity

Several well-validated behavioral paradigms are used to assess anxiety-like behavior in rodents.

Protocol: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of 4-(Piperidin-4-yl)butanoic acid in mice or rats.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Rodents (mice or rats)

  • 4-(Piperidin-4-yl)butanoic acid

  • Vehicle control

  • Video tracking software

Procedure:

  • Administer 4-(Piperidin-4-yl)butanoic acid or vehicle to the animals at a predetermined time before the test.

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Assessment of Sedative Effects

It is important to distinguish anxiolytic effects from general sedative effects that may confound the results of behavioral tests.

Protocol: Open Field Test

Objective: To assess the effects of 4-(Piperidin-4-yl)butanoic acid on locomotor activity and exploratory behavior.

Materials:

  • Open field arena

  • Rodents (mice or rats)

  • 4-(Piperidin-4-yl)butanoic acid

  • Vehicle control

  • Video tracking software

Procedure:

  • Administer 4-(Piperidin-4-yl)butanoic acid or vehicle to the animals.

  • Place the animal in the center of the open field arena.

  • Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency for a set duration (e.g., 10-30 minutes).

  • A significant decrease in total distance traveled and rearing behavior may indicate sedation.

Logical Relationship: In Vivo Behavioral Testing Cascade

Behavioral_Testing Compound 4-(Piperidin-4-yl)butanoic acid EPM Elevated Plus Maze (EPM) (Anxiety Assessment) Compound->EPM OpenField Open Field Test (Locomotor Activity) Compound->OpenField Anxiolytic Anxiolytic-like Effect: Increased open arm time in EPM EPM->Anxiolytic Sedative Sedative Effect: Decreased distance in Open Field OpenField->Sedative NoSedation No Sedative Effect: Normal distance in Open Field OpenField->NoSedation Conclusion Conclusion: Potential Anxiolytic with or without Sedative Side Effects Anxiolytic->Conclusion Sedative->Conclusion NoSedation->Conclusion

Caption: A logical workflow for the in vivo behavioral assessment of 4-(Piperidin-4-yl)butanoic acid.

Potential Therapeutic Applications and Future Directions

The modulation of GABA-A receptors by compounds like 4-(Piperidin-4-yl)butanoic acid holds significant therapeutic promise for a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability.

Potential Indications:

  • Anxiety Disorders: By enhancing GABAergic inhibition, this compound could be effective in treating generalized anxiety disorder, panic disorder, and social anxiety disorder.

  • Epilepsy: The anticonvulsant properties associated with positive modulation of GABA-A receptors suggest potential utility in the management of various seizure types.

  • Insomnia: The sedative effects of GABA-A receptor PAMs could be harnessed for the treatment of sleep disorders.

  • Pain Management: Emerging evidence suggests that enhancing GABAergic signaling can be beneficial in certain chronic pain conditions.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of 4-(Piperidin-4-yl)butanoic acid analogs to optimize potency, selectivity for specific GABA-A receptor subtypes, and pharmacokinetic properties. Furthermore, a thorough toxicological evaluation will be necessary to establish a favorable safety profile for clinical development.

Conclusion

4-(Piperidin-4-yl)butanoic acid represents a promising chemical scaffold for the development of novel neuropharmacological agents. Its structural features strongly suggest a mechanism of action involving the positive allosteric modulation of GABA-A receptors. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to rigorously evaluate the therapeutic potential of this and related compounds. Through a systematic and data-driven approach, the full clinical utility of piperidine-based GABA-A receptor modulators can be elucidated, potentially leading to new and improved treatments for a variety of debilitating CNS disorders.

References

  • GABA-A Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. Available from: [Link]

  • Khajuria, A., et al. (2018). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PLoS One, 13(9), e0204489. Available from: [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules. 2021;26(16):4785. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024;273:116496. Available from: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. 2021;26(19):5979. Available from: [Link]

  • Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. J Med Chem. 2008;51(17):5367-77. Available from: [Link]

  • An in vivo method for testing GABAergic compounds. J Pharmacol Methods. 1983;9(4):287-94. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Comprehensive Analytical Characterization of 4-(Piperidin-4-yl)butanoic Acid

Abstract This document provides a comprehensive guide to the analytical methods for the characterization of 4-(Piperidin-4-yl)butanoic acid, a key intermediate in pharmaceutical synthesis.[1][2] We present a multi-techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-(Piperidin-4-yl)butanoic acid, a key intermediate in pharmaceutical synthesis.[1][2] We present a multi-technique approach encompassing chromatography for purity and assay, spectroscopy for structural elucidation and identification, and thermal analysis for physicochemical property determination. Each section explains the rationale behind the chosen methodology and provides detailed, field-tested protocols suitable for implementation in research, development, and quality control laboratories. The methodologies are grounded in principles outlined by major pharmacopeias and regulatory guidelines.[3][4][5]

Introduction: The Analytical Imperative

4-(Piperidin-4-yl)butanoic acid is a versatile bifunctional molecule, incorporating both a secondary amine within a piperidine ring and a terminal carboxylic acid. This structure makes it a valuable building block in medicinal chemistry for synthesizing a range of biologically active compounds.[6][7][8] Its purity, identity, and stability are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

A robust analytical control strategy is therefore not merely a regulatory requirement but a scientific necessity. This guide details a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule. The causality for selecting this multi-faceted approach is to ensure that all critical quality attributes—identity, strength, quality, and purity—are rigorously assessed.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties informs the selection and optimization of analytical methods.

PropertyValue / ObservationRationale for Analytical Strategy
Chemical Formula C₉H₁₇NO₂Defines the elemental composition.
Molecular Weight 171.24 g/mol (Free Base)Confirmed by Mass Spectrometry.
~207.7 g/mol (HCl Salt)[8]The salt form is often used to improve solubility and handling.[8]
Structure Piperidine ring linked via C4 to a butanoic acid chain.Structure confirmed by NMR. Functional groups verified by FTIR.
Solubility The hydrochloride salt is soluble in water.[1]Allows for the use of aqueous mobile phases in reverse-phase HPLC.
Chromophore Lacks a significant UV chromophore.Necessitates the use of low-wavelength UV detection or universal detectors like CAD for HPLC.[9]
Melting Point 113-117 °C (HCl Salt)[1]A key identity and purity check, determined by DSC.

Integrated Analytical Workflow

The comprehensive characterization of 4-(Piperidin-4-yl)butanoic acid follows a logical progression of analytical techniques. The workflow ensures that data from orthogonal methods are used to build a complete and validated profile of the compound.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Identification cluster_3 Physicochemical Characterization cluster_4 Data Analysis & Reporting Sample Material Receipt Prep Solution Preparation (e.g., in Mobile Phase/Solvent) Sample->Prep FTIR FTIR (Functional Group ID) Sample->FTIR Thermal DSC / TGA (Melting Point & Thermal Stability) Sample->Thermal HPLC HPLC-UV/CAD Purity & Assay Purity Determination Quantitative Assay Prep->HPLC MS LC-MS (Molecular Weight & Impurity ID) Prep->MS NMR NMR (¹H, ¹³C) (Structural Confirmation) Prep->NMR Analysis Data Integration & Review HPLC->Analysis MS->Analysis NMR->Analysis FTIR->Analysis Thermal->Analysis Report Certificate of Analysis (CoA) Analysis->Report

Caption: Integrated workflow for the comprehensive characterization of 4-(Piperidin-4-yl)butanoic acid.

Chromatographic Methods: Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical intermediates. The choice of stationary phase and detector is critical due to the compound's polar nature and lack of a strong UV chromophore. A reversed-phase method is optimal, leveraging the compound's aliphatic chain for retention.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides adequate retention for the butanoic acid chain.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is employed to suppress the ionization of the carboxylic acid group and ensure a consistent, protonated state for the piperidine nitrogen. This results in improved peak shape and reproducible retention.

  • Detector: Due to the absence of a significant chromophore, detection at a low UV wavelength (200-215 nm) is a viable option.[10] However, a Charged Aerosol Detector (CAD) offers more universal and uniform response for non-volatile analytes, making it a superior choice for accurate quantitation, especially for impurities that may lack even a weak chromophore.[9]

Protocol: HPLC for Purity and Assay (UV Detection)

This protocol is designed for robustness and is validated according to ICH Q2(R1) guidelines.[4][5]

A. Chromatographic Conditions

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

B. Preparation of Solutions

  • Mobile Phase Preparation: Add 1.0 mL of concentrated orthophosphoric acid to 900 mL of HPLC-grade water and mix thoroughly. Add 100 mL of HPLC-grade acetonitrile, mix, and degas using sonication or vacuum filtration.[10]

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-(Piperidin-4-yl)butanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

C. System Suitability Before analysis, the system must meet suitability criteria as defined by pharmacopeias like USP <621>.[3][11]

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area of the six replicate injections must be ≤ 2.0%.

    • The tailing factor for the principal peak should be between 0.8 and 1.5.

    • The theoretical plate count should be ≥ 2000.

D. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[10]

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Inject the standard solution, followed by the sample solution.

  • Purity Calculation: Calculate the area percentage of each impurity relative to the total area of all peaks in the chromatogram.

  • Assay Calculation: Compare the peak area of the sample to that of the reference standard of a known concentration.

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques provide unambiguous confirmation of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the chemical structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.

Expected Spectral Features (in D₂O):

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the piperidine ring, the aliphatic chain, and the α- and β-protons relative to the carboxyl group. The absence of the acidic proton from the COOH and the N-H proton is expected in D₂O due to exchange. Signal multiplicity will confirm proton-proton coupling. For butanoic acid, proton signals typically appear between ~0.9 ppm (CH₃) and ~2.4 ppm (CH₂ adjacent to COOH).[12] Piperidine protons typically resonate between 1.5 and 3.5 ppm.

  • ¹³C NMR: The spectrum will show unique signals for each carbon. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically >170 ppm.[13]

Carbon AtomExpected ¹³C Chemical Shift (ppm)Proton EnvironmentExpected ¹H Chemical Shift (ppm) & Multiplicity
C=O (Carboxylic Acid)~175-180--
CH₂ (α to COOH)~35-402HTriplet
CH₂ (β to COOH)~25-302HMultiplet
CH₂ (γ to COOH)~30-352HTriplet
CH (Piperidine C4)~35-401HMultiplet
CH₂ (Piperidine C3, C5)~30-354HMultiplet
CH₂ (Piperidine C2, C6)~45-504HMultiplet
Mass Spectrometry (MS)

MS provides the molecular weight and valuable fragmentation information. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the piperidine nitrogen is easily protonated.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Section 3.1 to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Ionization Mode: ESI, Positive.

  • Data Acquisition: Scan over a mass range of m/z 50-500.

  • Expected Ions:

    • [M+H]⁺: The protonated molecular ion should be observed at m/z 172.13 (for the free base).

    • Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water ([M+H-H₂O]⁺) and the loss of the carboxyl group ([M+H-HCOOH]⁺).[14] Cleavage within the piperidine ring is also expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for identifying the key functional groups present in the molecule, confirming its identity.[15]

Protocol: FTIR Analysis (ATR)

  • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[16]

    • N-H Stretch (Secondary Amine): A moderate peak around 3300-3200 cm⁻¹.

    • C-H Stretch (Aliphatic): Sharp peaks between 3000 and 2850 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1720-1700 cm⁻¹.[16]

Thermal Analysis: Physicochemical Properties

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's physical properties and stability.

Protocol: DSC for Melting Point Determination

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. For the HCl salt, this should be consistent with the literature value of 113-117 °C.[1] A sharp melting endotherm is indicative of high purity.

Protocol: TGA for Thermal Stability

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Monitor the mass loss as a function of temperature. The onset of decomposition indicates the upper limit of the compound's thermal stability. For esters of fatty acids, degradation often begins above 150 °C.[17]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of 4-(Piperidin-4-yl)butanoic acid. By combining chromatographic separation, spectroscopic identification, and thermal analysis, researchers and quality control professionals can ensure the material meets the stringent identity, purity, and quality standards required for pharmaceutical development. Adherence to the principles of method validation and system suitability, as outlined in ICH and USP guidelines, is paramount for generating reliable and defensible analytical data.[3][4][11]

References

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (2021). Available at: [Link]

  • 4-(Piperidin-4-yl)butanoic Acid Hydrochloride CAS 84512-08-3 - BIOSYNCE. Available at: [Link]

  • Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study - MDPI. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. Available at: [Link]

  • FT-IR spectra of 4-piperidinecarboxylic acid - ResearchGate. Available at: [Link]

  • Fatty Acid Analysis by HPLC - Nacalai Tesque. Available at: [Link]

  • FTIR Spectroscopy Analysis of Butanoic Acid - I.K. Press. Available at: [Link]

  • 2.2.46. Chromatographic separation techniques - European Pharmacopoeia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid - Doc Brown. Available at: [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> - Agilent. Available at: [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. Available at: [Link]

Sources

Application

Application of 4-(Piperidin-4-yl)butanoic Acid in Biochemical Research: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(Piperidin-4-yl)butanoic acid and its derivatives in biochemical research. With full ed...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(Piperidin-4-yl)butanoic acid and its derivatives in biochemical research. With full editorial control, this guide is structured to provide in-depth technical insights, field-proven protocols, and a strong foundation in scientific principles.

Introduction: The Versatility of a Scaffold

4-(Piperidin-4-yl)butanoic acid is a versatile bifunctional molecule, featuring a piperidine ring and a butanoic acid chain. This unique structure makes it a valuable scaffold in medicinal chemistry, particularly in the field of neuroscience. The piperidine moiety is a common motif in many centrally active drugs, offering favorable pharmacokinetic properties, while the butanoic acid tail allows for diverse chemical modifications.[1][2] In its unprotected form or with a protected piperidine nitrogen (e.g., Boc-protected), this compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.[3]

One of the most significant applications of 4-(Piperidin-4-yl)butanoic acid lies in its role as a precursor for gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy for treating neurological and psychiatric disorders such as epilepsy, anxiety, and pain.[4] Consequently, derivatives of 4-(Piperidin-4-yl)butanoic acid are extensively explored as inhibitors of GABA transporters (GATs), enzymes involved in GABA metabolism like GABA transaminase (GABA-T), and as ligands for GABA receptors.[5][6]

This guide will delve into the practical applications of 4-(Piperidin-4-yl)butanoic acid derivatives, providing detailed protocols for their use in key biochemical assays.

Core Application: Probing the GABAergic System

The primary utility of 4-(Piperidin-4-yl)butanoic acid in biochemical research is as a foundational structure for developing modulators of the GABAergic system. By modifying the core scaffold, researchers can synthesize potent and selective inhibitors of GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[1][6]

Mechanism of Action: Targeting GABA Transporters

GABA transporters are membrane proteins that regulate the concentration of GABA in the synaptic cleft. There are four main subtypes: GAT1, GAT2, GAT3, and BGT1.[7] Selective inhibition of these transporters can enhance GABAergic neurotransmission. Derivatives of 4-(Piperidin-4-yl)butanoic acid, through the addition of lipophilic moieties to the piperidine nitrogen, have been shown to be potent GAT inhibitors.[5][6] The piperidine ring often serves as a central scaffold, while the butanoic acid portion can be modified to fine-tune activity and selectivity.

Application Note 1: Screening of Novel GABA Transporter Inhibitors

This section details the use of derivatives of 4-(Piperidin-4-yl)butanoic acid in a cell-based assay to screen for novel inhibitors of GABA transporters.

Scientific Rationale

The most direct way to assess the efficacy of a potential GAT inhibitor is to measure its ability to block the uptake of GABA into cells that express the specific transporter subtype. This is typically achieved using a radiolabeled GABA analogue, such as [³H]GABA, in a competitive uptake assay with cells engineered to express a particular GAT subtype (e.g., HEK-293 cells).[5][8] The reduction in radiolabel uptake in the presence of the test compound is a direct measure of its inhibitory potency.

Experimental Workflow: GABA Uptake Inhibition Assay

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture Culture HEK-293 cells stably expressing a GAT subtype seeding Seed cells into 96-well plates cell_culture->seeding preincubation Pre-incubate cells with test compound (derivative of 4-(Piperidin-4-yl)butanoic acid) seeding->preincubation addition Add [³H]GABA to initiate uptake preincubation->addition incubation Incubate for a defined period addition->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate IC50 values scintillation->analysis

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Detailed Protocol: [³H]GABA Uptake Assay

Materials:

  • HEK-293 cells stably expressing the desired GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

  • Poly-D-lysine coated 96-well plates

  • Hanks' Balanced Salt Solution (HBSS)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds (derivatives of 4-(Piperidin-4-yl)butanoic acid) dissolved in an appropriate solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK-293 cells expressing the GAT subtype of interest in DMEM supplemented with FBS and the selection antibiotic.

    • The day before the assay, seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

    • Prepare serial dilutions of the test compounds (derivatives of 4-(Piperidin-4-yl)butanoic acid) in HBSS. Also, prepare a solution of a known GAT inhibitor as a positive control (e.g., tiagabine for GAT1) and a vehicle control.[1]

  • GABA Uptake Inhibition:

    • Add the test compound dilutions, positive control, or vehicle to the respective wells and pre-incubate the cells for 10-15 minutes at room temperature. The rationale for this pre-incubation is to allow the inhibitor to bind to the transporter before the addition of the substrate.

    • Prepare the [³H]GABA working solution in HBSS. The final concentration of [³H]GABA in the assay should be close to its Kₘ value for the specific transporter to ensure sensitive detection of competitive inhibition.

    • Initiate the uptake by adding the [³H]GABA working solution to all wells.

    • Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be optimized to be within the linear range of GABA uptake.

  • Termination and Detection:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS. The use of ice-cold buffer is critical to immediately stop the transporter activity.

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of unlabeled GABA.

    • Subtract the non-specific uptake from all other measurements.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data: Inhibitory Potency of 4-(Piperidin-4-yl)butanoic Acid Derivatives

The following table summarizes the inhibitory potencies of exemplary derivatives of 4-(Piperidin-4-yl)butanoic acid against different mouse GABA transporter (mGAT) subtypes.

Compound IDDerivative StructuremGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)Reference
15b 4-Amino-N-(4,4-diphenylbutyl)butanamide< 4.55.23< 4.5< 4.5[8]
15c 4-Amino-N-(2,2-diphenylethyl)butanamide4.885.15< 4.5< 4.5[8]
(2RS,4RS)-39c N-benzyl-4-hydroxy-2-(4-(8-methoxychroman-4-ylidene)piperidin-1-yl)pentanamide< 4.5< 4.54.895.36[5]
50a 4-amino-N-benzyl-2-(4-(diphenylmethylene)piperidin-1-yl)butanamide4.965.43< 4.5< 4.5[5]

pIC₅₀ = -log(IC₅₀)

Application Note 2: Characterizing Ligand-Receptor Interactions

This section describes the use of 4-(Piperidin-4-yl)butanoic acid analogues in radioligand binding assays to characterize their interaction with GABA receptors.

Scientific Rationale

Radioligand binding assays are a powerful tool to determine the affinity of a test compound for a specific receptor.[9] In a competition binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (the competitor). The ability of the test compound to displace the radioligand is a measure of its binding affinity (Ki). Analogues of 4-(Piperidin-4-yl)butanoic acid can be evaluated as potential GABA receptor ligands using this method.[10]

Experimental Workflow: Radioligand Competition Binding Assay

BindingAssayWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection tissue_prep Homogenize brain tissue (e.g., cortex) centrifugation Centrifuge to isolate synaptic membranes tissue_prep->centrifugation washing Wash membranes to remove endogenous GABA centrifugation->washing incubation_mix Incubate membranes with radioligand (e.g., [³H]GABA) and competitor (4-(Piperidin-4-yl)butanoic acid analogue) washing->incubation_mix equilibrium Allow to reach binding equilibrium incubation_mix->equilibrium filtration Separate bound from free radioligand by rapid filtration equilibrium->filtration washing_filter Wash filter to remove non-specifically bound radioligand filtration->washing_filter scintillation Measure radioactivity on the filter washing_filter->scintillation analysis Calculate Ki values scintillation->analysis

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: [³H]GABA Competition Binding Assay

Materials:

  • Rat or bovine brain tissue (e.g., cerebral cortex)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]GABA

  • Unlabeled GABA

  • Test compounds (analogues of 4-(Piperidin-4-yl)butanoic acid)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Synaptic Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation. This step is crucial to remove endogenous GABA which would interfere with the assay.[11]

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Competition Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of [³H]GABA (typically at or below its K₋ value for the receptor).

      • Varying concentrations of the unlabeled test compound (analogue of 4-(Piperidin-4-yl)butanoic acid).

      • Synaptic membrane preparation.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, include a high concentration of unlabeled GABA (e.g., 1 mM).

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.

    • Immediately wash the filters with several volumes of ice-cold buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Future Directions and Advanced Applications

The versatility of the 4-(Piperidin-4-yl)butanoic acid scaffold extends beyond GABA transporter and receptor modulation. Its derivatives are being investigated as inhibitors for a range of other enzymes, and its use in more complex cellular and in vivo models is a growing area of research.

  • Enzyme Inhibition Assays: The butanoic acid moiety can be derivatized to target the active sites of various enzymes. Protocols for enzyme inhibition assays would typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor, followed by measuring product formation.

  • Neuronal Cell Culture Models: Derivatives of 4-(Piperidin-4-yl)butanoic acid can be used to modulate the activity of cultured neurons.[12][13] Their effects on neuronal firing, synaptic transmission, and network activity can be assessed using techniques such as patch-clamp electrophysiology and multi-electrode arrays.

  • In Vivo Studies: Promising compounds identified in vitro can be advanced to in vivo models of neurological disorders to evaluate their therapeutic potential.

Conclusion

4-(Piperidin-4-yl)butanoic acid is a cornerstone for the development of novel probes and therapeutic candidates targeting the GABAergic system and beyond. The protocols and application notes provided in this guide offer a robust framework for researchers to utilize this versatile scaffold in their biochemical and drug discovery endeavors. By understanding the underlying scientific principles and employing rigorous experimental design, the full potential of 4-(Piperidin-4-yl)butanoic acid and its derivatives can be realized.

References

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Method

Application Note &amp; Protocols: A Roadmap for the Development of S1P1 Agonists from Carboxylic Acid Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1][2] Its rol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1][2] Its role in regulating lymphocyte trafficking presents a compelling mechanism for immunomodulation.[3][4] This guide provides a comprehensive roadmap for the discovery and preclinical development of novel S1P1 agonists, with a focus on leveraging butanoic acid and other carboxylic acid derivatives as a core structural motif. We will delve into the strategic rationale, key experimental protocols, and data interpretation frameworks necessary to advance a compound from initial synthesis to in vivo proof-of-concept. This document is intended for researchers, scientists, and drug development professionals engaged in G-protein coupled receptor (GPCR)-targeted drug discovery.

Introduction: The Therapeutic Promise of S1P1 Agonism

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that orchestrates a wide array of cellular processes, including cell migration, proliferation, and survival, by activating a family of five GPCRs (S1P1-5).[5] The S1P1 receptor subtype is of paramount therapeutic interest due to its essential role in controlling the egress of lymphocytes from secondary lymphoid organs.[3][6] A steep S1P gradient exists between the blood/lymph (high concentration) and lymphoid tissues (low concentration). Naïve T and B cells rely on their surface S1P1 receptors to sense this gradient, which is the signal for them to exit the lymph nodes and enter circulation.[7]

In autoimmune conditions, autoreactive lymphocytes migrate to target tissues, causing inflammation and damage.[1] The therapeutic strategy behind S1P1 agonism is elegant: by activating the S1P1 receptor on lymphocytes, the drug induces receptor internalization and degradation.[5][8][9] This renders the lymphocytes insensitive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their entry into circulation and subsequent infiltration into sites of inflammation, such as the central nervous system in multiple sclerosis.[2][7] This mechanism, often termed "functional antagonism," underpins the efficacy of approved drugs like Fingolimod.[2]

The Rationale for Carboxylic Acid Derivatives

The endogenous ligand, S1P, features a polar phosphate headgroup that engages with key residues in the S1P1 binding pocket. A common and highly successful strategy in medicinal chemistry is to replace this phosphate group with a bioisostere, such as a carboxylic acid. Carboxylic acids, like the one found in butanoic acid, can mimic the charge and hydrogen bonding interactions of the phosphate group while often improving drug-like properties, such as oral bioavailability and metabolic stability.[10] This guide focuses on the developmental pathway for S1P1 agonists built around this carboxylic acid scaffold.[11]

The S1P1 Agonist Discovery & Development Workflow

The path from a chemical concept to a viable drug candidate is a multi-stage process requiring rigorous validation at each step. Below, we outline a self-validating workflow designed to identify and characterize potent and selective S1P1 agonists.

G cluster_0 Stage 1: Design & Synthesis cluster_1 Stage 2: In Vitro Screening & Optimization cluster_2 Stage 3: In Vivo Validation cluster_3 Outcome synthesis Synthesis of Butanoic Acid Derivatives binding Primary Screen: Receptor Binding Assay synthesis->binding Compound Library functional Functional Screen: GTPγS or β-Arrestin Assay binding->functional Identified Hits internalization Mechanism Confirmation: Receptor Internalization Assay functional->internalization Confirmed Agonists sar Lead Optimization (SAR) internalization->sar Validated Leads sar->synthesis Iterative Design pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) sar->pkpd Optimized Leads lymphopenia Proof-of-Concept: Lymphopenia Assay pkpd->lymphopenia disease_model Efficacy Testing: EAE Disease Model lymphopenia->disease_model Active Compounds candidate Candidate Selection disease_model->candidate

Caption: A typical workflow for the discovery and preclinical development of S1P1 agonists.

Experimental Protocols

Protocol 1: S1P1 Receptor Competitive Binding Assay
  • Principle: This assay quantifies the ability of a test compound to displace a radiolabeled ligand (e.g., [³²P]S1P) from the S1P1 receptor.[12] It is a direct measure of binding affinity (Ki) and is ideal for primary high-throughput screening.

  • Materials:

    • Membrane preparations from cells overexpressing human S1P1 (commercially available).

    • [³²P]S1P radioligand.

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[12]

    • Test compounds dissolved in DMSO.

    • 96-well glass fiber filter plates.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Dilute test compounds to desired concentrations in Assay Buffer. Keep the final DMSO concentration below 1%.

    • In a 96-well plate, add 50 µL of diluted test compound (or vehicle for total and non-specific binding wells).

    • Add 50 µL of diluted S1P1 membrane preparation (typically 1-2 µg protein/well) to all wells.[12]

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled S1P (e.g., 10 µM).

    • Pre-incubate the plate for 30 minutes at room temperature.[12]

    • Add 50 µL of [³²P]S1P (final concentration ~0.1-0.2 nM) to all wells to initiate the binding reaction.[12]

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration over the glass fiber filter plate using a cell harvester.

    • Wash each well 5 times with 200 µL of ice-cold Assay Buffer.[12]

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate counter.

  • Data Analysis:

    • Calculate percent inhibition at each compound concentration relative to total binding (vehicle) and non-specific binding (excess unlabeled S1P).

    • Plot percent inhibition versus log[compound concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol 2: [³⁵S]GTPγS Functional Assay
  • Principle: This functional assay measures the activation of the G-protein coupled to the S1P1 receptor.[13] Upon agonist binding, the Gα subunit releases GDP and binds GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal proportional to receptor activation.[13][14] This is a crucial step to confirm that a binding compound is indeed an agonist.

  • Materials:

    • S1P1 membrane preparations.

    • [³⁵S]GTPγS radioligand.

    • GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP (Guanosine 5'-diphosphate).

    • Test compounds in DMSO.

  • Procedure:

    • Prepare a master mix containing S1P1 membranes (5-10 µg protein), GDP (e.g., 10 µM), and [³⁵S]GTPγS (~0.5 nM) in GTPγS Assay Buffer.

    • Aliquot the master mix into a 96-well plate.

    • Add test compounds at various concentrations.

    • Incubate the plate for 60 minutes at 30°C with gentle shaking.

    • Terminate the assay by filtration through a glass fiber filter plate.

    • Wash filters with ice-cold buffer, dry, and measure bound radioactivity via scintillation counting.

  • Data Analysis:

    • Data are expressed as a percentage of the stimulation observed with a saturating concentration of a known full agonist (e.g., S1P).

    • Plot percent stimulation versus log[compound concentration] to determine the EC₅₀ (potency) and Emax (efficacy) for each compound. This allows for the classification of compounds as full or partial agonists.[14]

Protocol 3: S1P1 Receptor Internalization Assay
  • Principle: A key mechanism of action for therapeutic S1P1 agonists is the induction of receptor internalization, leading to functional antagonism.[8][9] This can be visualized and quantified using cells expressing S1P1 tagged with a fluorescent protein like GFP. In the basal state, the receptor is on the plasma membrane; upon agonist stimulation, it translocates into intracellular vesicles.[15]

  • Materials:

    • U2OS or CHO cells stably expressing human S1P1-GFP.[15]

    • Culture medium and Assay Buffer (e.g., HBSS).

    • 96-well clear-bottom imaging plates.

    • High-content imaging system.

  • Procedure:

    • Seed S1P1-GFP expressing cells into a 96-well imaging plate and allow them to adhere overnight.[16]

    • Wash cells once with pre-warmed Assay Buffer.[15]

    • Add 100 µL of Assay Buffer to each well and incubate for 1-2 hours to starve the cells.[15]

    • Add test compounds at various concentrations and incubate for a set time (e.g., 60-90 minutes) at 37°C.[16]

    • Fix the cells with 4% paraformaldehyde (optional, depending on the imaging system).

    • Acquire images using a high-content imaging system, capturing the GFP signal.

  • Data Analysis:

    • Use image analysis software to quantify the translocation of the GFP signal from the cell membrane to intracellular puncta.

    • The number or intensity of intracellular spots per cell is the primary readout.

    • Determine the EC₅₀ for internalization from a dose-response curve. This is a direct measure of the compound's ability to induce the desired therapeutic mechanism.

Protocol 4: In Vivo Lymphopenia Assay
  • Principle: The definitive pharmacodynamic readout for an S1P1 agonist is its ability to reduce the number of circulating lymphocytes in the blood.[3][11] This assay provides in vivo proof-of-concept that the compound engages the target and elicits the expected biological response.

  • Materials:

    • Mice (e.g., C57BL/6).

    • Test compound formulated in a suitable vehicle for oral (p.o.) or intravenous (i.v.) administration.

    • Blood collection supplies (e.g., EDTA-coated capillaries).

    • Automated hematology analyzer.

  • Procedure:

    • Acclimatize animals and take a baseline (t=0) blood sample from each mouse via tail vein or saphenous vein.

    • Administer the test compound or vehicle to the respective groups of animals.

    • Collect blood samples at various time points post-dosing (e.g., 2, 5, and 24 hours).[17]

    • Analyze the blood samples using a hematology analyzer to obtain absolute lymphocyte counts.

  • Data Analysis:

    • Express lymphocyte counts at each time point as a percentage of the baseline count for each animal.

    • Plot the mean percentage of baseline lymphocytes versus time for each treatment group.

    • The magnitude of lymphocyte reduction (nadir) and the duration of the effect are key parameters. This data is critical for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[18]

Structure-Activity Relationship (SAR) and Data Interpretation

The goal of lead optimization is to systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties. For butanoic acid derivatives, SAR studies typically explore modifications to three key regions:

  • The Carboxylic Acid Headgroup: While generally conserved, esterification can create a prodrug strategy, potentially improving cell permeability.

  • The Core Scaffold: Modifications to the central part of the molecule can influence rigidity and the orientation of the side chains, impacting binding affinity.[19]

  • The Lipophilic Tail: This portion of the molecule typically occupies a hydrophobic pocket in the receptor. Systematically altering its length, branching, and aromatic content is crucial for optimizing potency and selectivity against other S1P receptor subtypes (especially S1P3, which is linked to cardiovascular side effects).[11][20]

Assay Parameter Measured Interpretation & Significance
Binding Assay Ki (nM) Target Affinity: A low Ki indicates tight binding to the S1P1 receptor. Essential for potency.
GTPγS Assay EC₅₀ (nM), Emax (%) Functional Activity: Confirms agonism. EC₅₀ measures potency; Emax measures efficacy relative to a full agonist.
Internalization Assay EC₅₀ (nM) Mechanism of Action: Confirms the compound induces receptor downregulation, the key therapeutic mechanism.
Lymphopenia Assay % Lymphocyte Reduction In Vivo Target Engagement: Demonstrates the compound reaches the target in a living system and produces the desired physiological effect.

Signaling Pathway Overview

Upon activation by an agonist, S1P1 couples primarily through the Gαi protein. This initiates a signaling cascade that ultimately promotes cell migration and survival. The therapeutic mechanism of "functional antagonism" involves the recruitment of β-arrestin, which leads to receptor phosphorylation, internalization, and eventual degradation, thereby desensitizing the cell to the endogenous S1P gradient.

G cluster_membrane Plasma Membrane cluster_cell Lymphocyte S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activation Arrestin β-Arrestin S1P1->Arrestin Recruitment PI3K PI3K G_protein->PI3K Gβγ Agonist Butanoic Acid Agonist Agonist->S1P1 Binding Akt Akt PI3K->Akt Rac Rac Activation Akt->Rac Migration Cell Migration (Egress) Rac->Migration Internalization Receptor Internalization Arrestin->Internalization Degradation Receptor Degradation Internalization->Degradation Functional Antagonism

Caption: S1P1 signaling pathway showing both G-protein activation and β-arrestin-mediated internalization.

Conclusion

The development of S1P1 agonists using butanoic acid and related carboxylic acid derivatives represents a validated and promising approach for the treatment of autoimmune diseases. The workflow and protocols detailed in this guide provide a robust framework for identifying compounds with high affinity, potent functional activity, and the desired in vivo pharmacodynamic effect of lymphopenia. By systematically applying these assays and principles of medicinal chemistry, researchers can efficiently advance novel chemical entities toward clinical development, with the ultimate goal of providing new therapeutic options for patients.

References

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  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. PubMed Central. [Link]

  • Discovery of a novel series of potent S1P1 agonists | Request PDF. ResearchGate. [Link]

  • Synthesis of new ligands for targeting the S1P1 receptor. PubMed. [Link]

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  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study. PubMed Central. [Link]

  • Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). PubMed. [Link]

  • How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers. [Link]

  • Structure-activity relationship studies of sphingosine-1-phosphate receptor agonists with N-cinnamyl-β-alanine moiety. PubMed. [Link]

  • In vivo characterization of four 18F-labeled S1PR1 tracers for neuroinflammation. PubMed Central. [Link]

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Application

Quantitative Analysis of 4-oxo-4-(3-pyridyl)butanoic Acid in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Development Professionals and Scientific Researchers Abstract This application note provides a comprehensive, technically detailed guide for the quantitative determination of 4-oxo-4-(3-pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract

This application note provides a comprehensive, technically detailed guide for the quantitative determination of 4-oxo-4-(3-pyridyl)butanoic acid (OPBA) in human urine. OPBA, also referred to as keto acid, is a significant metabolite derived from both nicotine and the potent tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2][3] Its accurate measurement in urine serves as a critical biomarker for assessing exposure to tobacco products and for evaluating the metabolic activation of NNK.[4][5][6] This document outlines the entire analytical workflow, from sample collection and preparation using solid-phase extraction (SPE) to a robust and sensitive LC-MS/MS method. We delve into the rationale behind key procedural steps, provide detailed protocols, and present a framework for method validation consistent with regulatory expectations.

Introduction: The Scientific Rationale

The measurement of biomarkers in accessible biological matrices like urine is a cornerstone of clinical research and toxicology.[7] OPBA is of particular interest because it originates from two primary sources related to tobacco use: the non-carcinogenic nicotine and the highly carcinogenic NNK.[4][8][9]

  • Nicotine Metabolism: A significant portion of nicotine is metabolized via a 2'-oxidation pathway, leading to the formation of OPBA.[1]

  • NNK Metabolic Activation: NNK, a Group 1 carcinogen, undergoes metabolic α-hydroxylation, a critical step in its conversion to DNA-damaging agents.[2][3][10] This pathway also yields OPBA as a urinary excretion product.[2][3]

Therefore, quantifying OPBA provides an integrated measure of exposure to tobacco constituents. Differentiating the contribution from nicotine versus NNK can be complex, but methods using stable isotope-labeled NNK have been developed to parse these pathways.[2][3] The method described herein provides the total concentration of OPBA, which is a validated and essential first step in such exposure assessments.

The complexity of the urine matrix—with its high concentration of salts, urea, and other endogenous compounds—necessitates a highly selective and sensitive analytical method.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application due to its ability to distinguish the analyte from matrix interferences with high precision and accuracy.[4][12]

cluster_0 Sources of Exposure cluster_1 Metabolic Pathways cluster_2 Urinary Biomarker Nicotine Nicotine (from Tobacco/NRT) Oxidation 2'-Oxidation Nicotine->Oxidation NNK NNK (Tobacco-Specific Nitrosamine) Hydroxylation α-Hydroxylation (Metabolic Activation) NNK->Hydroxylation Carcinogenic Pathway OPBA 4-oxo-4-(3-pyridyl)butanoic acid (OPBA / Keto Acid) Oxidation->OPBA Hydroxylation->OPBA

Figure 1: Metabolic pathways leading to the urinary biomarker OPBA.

Principle of the Method

The analytical procedure is based on isotope dilution LC-MS/MS. A known quantity of a stable isotope-labeled internal standard (SIL-IS), such as 4-oxo-4-(3-[D4]-pyridyl)butanoic acid, is spiked into the urine sample. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences identical conditions during sample preparation and ionization, thereby correcting for matrix effects and variations in recovery.

The sample is then subjected to solid-phase extraction (SPE) to remove interfering endogenous components and concentrate the analyte. After elution and evaporation, the reconstituted sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Detailed Protocols

Materials and Reagents
  • Analytes: 4-oxo-4-(3-pyridyl)butanoic acid (OPBA) reference standard (>98% purity).

  • Internal Standard: Stable isotope-labeled 4-oxo-4-(3-pyridyl)butanoic acid (e.g., [Pyridine-D4]-OPBA).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Reagents: Ammonium acetate (analytical grade), β-Glucuronidase (from Helix pomatia or similar).[13]

  • SPE Cartridges: Mixed-mode cation exchange or polymeric reversed-phase cartridges (e.g., Oasis MCX or Strata-X).

  • Urine: Pooled human urine from non-tobacco users for blanks and calibration standards.

Sample Collection and Handling

Proper sample handling is crucial to prevent degradation and ensure data integrity.[14]

  • Collection: Collect mid-stream urine in sterile, polypropylene containers.[14] Second morning voids are often recommended to balance concentration with analyte stability.

  • Storage: Immediately upon collection, aliquot samples and freeze at -20°C. For long-term storage (>1 month), store at -80°C. Avoid multiple freeze-thaw cycles.

Preparation of Standards
  • Primary Stocks (1 mg/mL): Accurately weigh and dissolve OPBA and SIL-IS in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions from the primary stocks in 50:50 methanol:water to create working solutions for spiking calibration standards and quality controls (QCs).

  • Calibration Curve: Prepare a calibration curve in pooled blank human urine. A typical range may be 0.1 ng/mL to 100 ng/mL, depending on anticipated sample concentrations.

Step-by-Step Sample Preparation Protocol

Causality: This protocol includes an optional enzymatic hydrolysis step because a portion of OPBA may be excreted as a glucuronide conjugate. Solid-phase extraction is employed to clean the sample, removing salts and polar metabolites that can cause ion suppression in the mass spectrometer.

  • Thawing & Spiking: Thaw urine samples, standards, and QCs. Vortex to mix. Transfer 1.0 mL of each into a labeled 5 mL polypropylene tube.

  • Internal Standard Addition: Spike all samples (except double blanks) with 50 µL of the SIL-IS working solution. Vortex briefly.

  • Hydrolysis (Optional): Add 200 µL of 1 M ammonium acetate buffer (pH 5.0). Add 20 µL of β-glucuronidase solution. Vortex and incubate in a water bath at 37°C for 4-16 hours (overnight).[13]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of Type I water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or light vacuum at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and SIL-IS with 2 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex and transfer to an autosampler vial.

start 1.0 mL Urine Sample spike Spike with Internal Standard start->spike hydrolysis Optional: Enzymatic Hydrolysis (β-Glucuronidase) spike->hydrolysis load Load onto Conditioned SPE Cartridge spike->load If hydrolysis skipped hydrolysis->load If performed wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (5% Formic Acid in Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry recon Reconstitute in Mobile Phase dry->recon inject Inject into LC-MS/MS System recon->inject

Figure 2: Workflow for urine sample preparation of OPBA.
LC-MS/MS Instrumental Analysis

Causality: A C18 reversed-phase column is used to retain the moderately polar OPBA. A gradient elution with an acidic mobile phase ensures good peak shape and efficient ionization in positive mode. Tandem MS provides the necessary selectivity for confident detection in a complex matrix.

Parameter Recommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B to 70% B over 5 min, hold 1 min, return to 5% B and equilibrate
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Source Temp 500°C
IonSpray Voltage 5500 V

Table 1: Suggested starting parameters for LC-MS/MS analysis.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
OPBA (Quantifier) 180.1124.125
OPBA (Qualifier) 180.196.135
[D4]-OPBA (IS) 184.1128.125

Table 2: Example Multiple Reaction Monitoring (MRM) transitions. Note: These values must be optimized empirically on the specific instrument used.

Method Validation

A robust method validation is essential to ensure the reliability of the generated data.[15] The protocol should be validated for the following parameters according to established guidelines.[15]

Parameter Acceptance Criteria Rationale
Linearity Calibration curve with r² > 0.99 using a weighted (1/x or 1/x²) linear regression.Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy Mean concentration of QCs should be within ±15% of the nominal value (±20% at LLOQ).Measures the closeness of the determined value to the true value.
Precision Coefficient of variation (CV) for QCs should be ≤15% (≤20% at LLOQ) for both intra- and inter-day runs.Assesses the repeatability and reproducibility of the method.
LLOQ The lowest standard on the curve with accuracy and precision within ±20% and a signal-to-noise ratio >10.Defines the lowest concentration that can be reliably quantified.
Selectivity No significant interfering peaks (>20% of LLOQ) in blank urine from multiple sources at the analyte's retention time.Ensures the method is measuring only the intended analyte.
Matrix Effect The peak area of post-extraction spiked samples should be consistent across different urine sources.Evaluates the impact of co-eluting matrix components on analyte ionization.
Recovery Comparison of peak areas from pre-extraction spiked samples to post-extraction spiked samples.Measures the efficiency of the extraction process.

Table 3: Summary of key method validation parameters and typical acceptance criteria.

Data Analysis and Reporting

  • Integration: Integrate the chromatographic peaks for the analyte and the SIL-IS.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.

  • Quantification: Generate the calibration curve by plotting the peak area ratio against the nominal concentration of the standards. Using the resulting regression equation, calculate the concentration of OPBA in the unknown samples.

  • Reporting: Report the final concentration in ng/mL. It is also common practice to correct for urine dilution by reporting the value normalized to creatinine concentration (e.g., ng/mg creatinine).

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitation of 4-oxo-4-(3-pyridyl)butanoic acid in human urine. The protocol, which combines an efficient solid-phase extraction with the high selectivity and sensitivity of tandem mass spectrometry, is fit-for-purpose in clinical and toxicological studies assessing tobacco exposure. Adherence to the described sample handling, preparation, and rigorous method validation procedures will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(3), 172-179. [Link]

  • Alves, M. G., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules, 26(21), 6398. [Link]

  • Cooke, F., et al. (2014). Urinary biomarkers of smokers' exposure to tobacco smoke constituents in tobacco products assessment: a fit for purpose approach. Biomarkers, 19(1), 1-14. [Link]

  • Hong, J. Y., et al. (1992). Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen, by rabbit nasal microsomes and cytochrome P450s NMa and NMb. Carcinogenesis, 13(12), 2281-2284. [Link]

  • Hecht, S. S., et al. (1999). Quantitation of 4-Oxo-4-(3-pyridyl)butanoic Acid and Enantiomers of 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Human Urine. Chemical Research in Toxicology. [Link]

  • Murphy, S. E., et al. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. Journal of Chromatography B, 1222, 123707. [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • Upadhyaya, P., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers. Chemical Research in Toxicology, 27(9), 1546-1554. [Link]

  • IARC. (1985). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 37. [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE. [Link]

  • Aquilina, N. J., et al. (2021). Determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) arising from tobacco smoke in airborne particulate matter. Environment International, 150, 106423. [Link]

  • Delanghe, J. R., & Speeckaert, M. M. (2014). Preanalytical requirements of urinalysis. Biochemia Medica, 24(1), 89-104. [Link]

  • Chen, Y. J., et al. (2019). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Metabolites, 9(10), 231. [Link]

  • U.S. Food and Drug Administration. (2022). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. FDA.gov. [Link]

  • Kogel, U., et al. (2016). Evaluation of Biomarkers of Exposure in Smokers Switching to a Carbon-Heated Tobacco Product: A Controlled, Randomized, Open-Label 5-Day Exposure Study. Nicotine & Tobacco Research, 18(7), 1606-1614. [Link]

  • Upadhyaya, P., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers. Chemical Research in Toxicology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-(Piperidin-4-yl)butanoic acid synthesis

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-(Piperidin-4-yl)butanoic acid. As Senior Application Scientists, we offer field-proven insights and scientifically-grounded protocols to enhance yield, purity, and overall success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

1. What is the most common and efficient synthetic route to prepare 4-(Piperidin-4-yl)butanoic acid?

The most prevalent and often high-yielding method is the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid or its hydrochloride salt. This approach is favored for its directness and scalability. A typical procedure involves the use of a noble metal catalyst, such as Rhodium on carbon (Rh/C), under a hydrogen atmosphere. One documented method reports a yield of 97% for the hydrochloride salt of the product when the reaction is carried out at 60°C for 8 hours using a 5% Rh/C catalyst.[1]

2. Which catalysts are recommended for the hydrogenation of the pyridine ring in this synthesis?

Several catalysts are effective for pyridine hydrogenation, with the choice often depending on the specific substrate, desired reaction conditions, and cost considerations.[2] For the synthesis of 4-(Piperidin-4-yl)butanoic acid, platinum and rhodium-based catalysts are excellent choices.[3] A specific example is the use of 5% Rhodium on carbon (Rh/C).[1] Palladium on carbon (Pd/C) is another commonly used catalyst for such hydrogenations.[4]

3. What are the benefits of using a Boc-protecting group in this synthesis?

The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers several advantages in organic synthesis.[5] It enhances the stability of the piperidine ring and modulates its reactivity, which is particularly useful for subsequent chemical transformations.[5] The Boc group can be easily introduced and removed under specific and mild conditions, which is a key feature of a good protecting group.[6][7] This strategy is widely employed in medicinal chemistry and pharmaceutical research to facilitate the synthesis of complex molecules and novel drug candidates.[5]

4. How can I effectively monitor the progress of the hydrogenation reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring of the reaction progress.

5. What are the typical yields one can expect for this synthesis?

With an optimized protocol, high yields are achievable. For the direct hydrogenation of 4-(pyridin-4-yl)butanoic acid hydrochloride using a 5% Rh/C catalyst, a yield of 97% has been reported.[1] However, yields can be influenced by various factors, including catalyst activity, reaction conditions, and the purity of the starting materials.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(Piperidin-4-yl)butanoic acid.

Issue 1: Low or No Conversion of Starting Material
  • Question: My hydrogenation reaction shows little to no consumption of the 4-(pyridin-4-yl)butanoic acid starting material. What are the possible causes and solutions?

  • Answer:

    • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. It is crucial to use a fresh, active catalyst for efficient hydrogenation.

    • Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low to drive the reaction forward. Ensure your reaction is set up with the appropriate hydrogen pressure as specified in the protocol.

    • Catalyst Poisoning: The presence of impurities in the starting material or solvent can poison the catalyst, rendering it inactive.[2] Ensure high purity of all reagents and solvents.

    • Incorrect Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. For the hydrogenation using 5% Rh/C, a temperature of 60°C is recommended.[1]

Issue 2: Incomplete Reaction Resulting in a Mixture of Products
  • Question: My reaction has stalled, and I have a mixture of the starting material and the desired product. How can I drive the reaction to completion?

  • Answer:

    • Insufficient Reaction Time: The reaction may simply need more time to go to completion. Continue to monitor the reaction by TLC or HPLC until the starting material is no longer detectable. The reported successful reaction time is 8 hours.[1]

    • Catalyst Deactivation: The catalyst may have gradually deactivated over the course of the reaction. In such cases, carefully adding a fresh portion of the catalyst may help to restart the reaction and drive it to completion.

Issue 3: Formation of Unidentified Side Products
  • Question: I am observing the formation of significant impurities in my reaction mixture. What could be the cause, and how can I minimize them?

  • Answer:

    • Over-reduction: Under harsh conditions (high temperature or pressure), other functional groups in the molecule could potentially be reduced. Carefully control the reaction parameters to ensure selective hydrogenation of the pyridine ring.

    • Side Reactions with Solvent: The choice of solvent is critical. Protic solvents like water or alcohols are generally suitable for this hydrogenation.[1]

    • Impure Starting Material: Impurities in the starting 4-(pyridin-4-yl)butanoic acid can lead to the formation of side products. It is advisable to use a starting material with a purity of at least 99%.[1]

Issue 4: Challenges in Product Isolation and Purification
  • Question: I am having difficulty isolating a pure sample of 4-(Piperidin-4-yl)butanoic acid from the reaction mixture. What purification strategies can I employ?

  • Answer:

    • Product Solubility: If the product is highly soluble in the reaction solvent, it can be challenging to isolate. In such cases, removing the solvent under reduced pressure is a necessary first step.

    • Purification of the Hydrochloride Salt: The hydrochloride salt of 4-(Piperidin-4-yl)butanoic acid is often a crystalline solid and can be easier to isolate and purify by recrystallization.

    • Chromatographic Purification: For challenging separations, column chromatography can be an effective method to obtain a highly pure product.[4]

    • Formation of a Solid Carbonate: A method for purifying piperidine from pyridine involves the formation of a solid piperidine carbonate by reacting the mixture with carbon dioxide. This solid can then be separated and heated to recover the purified piperidine.[8] This principle could potentially be adapted for the purification of the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride via Hydrogenation

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 4-(Pyridin-4-yl)butanoic acid hydrochloride (purity ≥ 99%)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Deionized Water

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 13.5 g (0.067 mole) of 4-(pyridin-4-yl)butanoic acid hydrochloride, 27.0 g of deionized water, and 0.67 g of 5% Rh/C catalyst.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 60°C while stirring.

  • Maintain the reaction at 60°C for 8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Rh/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(Piperidin-4-yl)butanoic acid hydrochloride.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure product.

Visualizations

Synthetic Workflow Diagram

Synthetic Workflow Start 4-(Pyridin-4-yl)butanoic acid hydrochloride Product 4-(Piperidin-4-yl)butanoic acid hydrochloride Start->Product Hydrogenation Catalyst 5% Rh/C Catalyst->Product Solvent Water Solvent->Product Conditions H2, 60°C, 8h Conditions->Product

Caption: A simplified workflow for the synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Check_Conversion Is there any product formation? Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Yes Check_Catalyst Check Catalyst Activity (Use Fresh Catalyst) No_Conversion->Check_Catalyst Extend_Time Extend Reaction Time Incomplete_Conversion->Extend_Time Check_Conditions Verify Reaction Conditions (Temp, Pressure) Check_Catalyst->Check_Conditions Check_Purity Check Starting Material Purity Check_Conditions->Check_Purity Add_Catalyst Add More Catalyst Extend_Time->Add_Catalyst

Caption: A decision tree to troubleshoot low yield or incomplete reactions.

Data Summary

CatalystReported YieldReaction ConditionsReference
5% Rhodium on Carbon (Rh/C)97%60°C, 8 hours, Water[1]
Palladium on Carbon (Pd/C)-60°C, 5-6 kg H₂ pressure, 10 hours, Methanol[4]
Platinum (Adams catalyst)-Glacial acetic acid[3]

References

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.
  • Synthesis routes of 4-(Piperidin-4-yl)butanoic acid hydrochloride. Benchchem.
  • 4-(1-Boc-piperidin-4-yl)butanoic acid. Chem-Impex.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.
  • Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases.
  • Piperidine Definition - Organic Chemistry II Key Term. Fiveable.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Technical Disclosure Commons.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
  • Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.
  • Purification of piperidines.
  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry (RSC Publishing).
  • Selective C-4 alkylation of pyridine by nickel/Lewis acid c
  • The synthesis conditions and yields of compounds 4a, 5.
  • Protecting group. Wikipedia.
  • Influence of the nitrogen protecting group.
  • Additional Problems 20 – Organic Chemistry: A Tenth Edition – OpenStax adapt
  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amin
  • PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons.
  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)butanoic Acid Analogues

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yl)butanoic acid and its analogues. This valuable structural motif is a cornerstone in modern...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yl)butanoic acid and its analogues. This valuable structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, its synthesis is not without challenges, often related to the robust nature of the pyridine precursor and the physicochemical properties of the final product.

This guide is designed to provide practical, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explain the why behind the how, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis in a direct question-and-answer format.

Question 1: My catalytic hydrogenation of the 4-(pyridin-4-yl)butanoic acid precursor is sluggish, incomplete, or fails entirely. What's going wrong?

Answer: This is the most critical and often challenging step. The high stability of the aromatic pyridine ring requires potent reduction methods, and failure can stem from several factors.[3]

  • Potential Cause 1: Catalyst Inactivity or Poisoning.

    • Expert Insight: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Rhodium on Carbon (Rh/C), and Palladium on Carbon (Pd/C) are susceptible to poisoning by sulfur or nitrogen-containing impurities in your starting material or solvent.[1] Even high-purity starting materials can have trace contaminants. The catalyst itself may also be old or improperly stored, leading to oxidation and reduced activity.

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier. For difficult reductions, using a freshly opened bottle is advisable.

      • Increase Catalyst Loading: While not always ideal for cost, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can often overcome minor substrate inhibition or low catalyst activity.

      • Purify the Starting Material: If catalyst poisoning is suspected, consider recrystallizing or passing your pyridine precursor through a short plug of silica or activated carbon.

  • Potential Cause 2: Sub-Optimal Reaction Conditions.

    • Expert Insight: The reduction of a pyridine ring is energetically demanding.[4] Standard conditions for reducing simple double bonds are often insufficient. The choice of solvent and additives is critical.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Most pyridine hydrogenations require elevated pressures (50-1000 psi).[5][6] Ensure your equipment is rated for the pressure you are using and that there are no leaks in your hydrogenation apparatus.

      • Increase Temperature: Modest heating (e.g., 50-80 °C) can significantly increase the reaction rate.[7] However, be mindful of potential side reactions at higher temperatures.

      • Change Solvent/Use Acidic Additives: Performing the hydrogenation in an acidic solvent like acetic acid or adding a strong acid (e.g., HCl) can protonate the pyridine nitrogen. This activation of the pyridinium cation makes the ring more susceptible to reduction.[4] Rhodium and Platinum catalysts often perform well under these acidic conditions.[8][9]

  • Potential Cause 3: Inappropriate Catalyst Choice.

    • Expert Insight: There is no one-size-fits-all catalyst. Rhodium catalysts are often highly effective for pyridine reduction but can be expensive.[8] PtO₂ (Adams' catalyst) is a classic choice that works well in acidic media.[9] Palladium is generally less effective for pyridine reduction unless the ring is activated.

    • Troubleshooting Steps:

      • Screen Catalysts: If one catalyst fails, screen others. A small-scale screening with PtO₂, Rh/C, and Raney Nickel under your optimized conditions can quickly identify a more suitable catalyst.

      • Consider Alternative Methods: If catalytic hydrogenation remains problematic, consider transfer hydrogenation using a hydrogen donor like ammonium formate or borane-ammonia complexes, which can sometimes be achieved under milder conditions.[10]

Question 2: I'm attempting to attach the butanoic acid side chain via N-alkylation of a piperidine precursor and I'm getting a mixture of products with low yield of the desired compound. What is happening?

Answer: N-alkylation of piperidines can be complicated by over-alkylation and competing reactions.

  • Potential Cause: Over-alkylation.

    • Expert Insight: The product of the initial N-alkylation is still a nucleophilic secondary or tertiary amine that can react with another molecule of your alkylating agent. This leads to the formation of a quaternary ammonium salt, which is a common side product.[11]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 - 1.2 equivalents) relative to the alkylating agent to ensure the electrophile is consumed before significant dialkylation occurs.[11]

      • Slow Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[11]

      • Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting piperidine is consumed to prevent the product from reacting further.

Question 3: My final 4-(Piperidin-4-yl)butanoic acid product is difficult to purify. It seems to be soluble in both aqueous and organic layers during workup, and it streaks badly on my silica gel column.

Answer: This is a classic problem stemming from the zwitterionic nature of the target molecule. At neutral pH, the molecule contains both a positively charged piperidinium ion and a negatively charged carboxylate group, making it highly polar and water-soluble, yet with some organic character.[11]

  • Solution 1: Purification via pH Adjustment and Extraction.

    • Expert Insight: You can manipulate the overall charge of the molecule by adjusting the pH. At low pH (e.g., pH 2), the carboxylate is protonated, making the molecule a cation. At high pH (e.g., pH 11), the piperidinium ion is deprotonated, making the molecule an anion. Neither of these forms is zwitterionic.

    • Protocol:

      • Acidify the aqueous solution of your crude product to pH ~2 with 1M HCl.

      • Extract with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol to remove non-basic organic impurities. Your product should remain in the aqueous layer.

      • Basify the aqueous layer to pH >11 with 1M NaOH.

      • Extract again with the organic solvent. This time, your deprotonated product should move into the organic layer, leaving behind inorganic salts.

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the purified free base.

  • Solution 2: Modified Column Chromatography.

    • Expert Insight: The basic nitrogen of the piperidine interacts strongly with the acidic silanol groups on the surface of silica gel, causing the characteristic peak tailing.[12] This can be suppressed by adding a basic modifier to your eluent.

    • Protocol:

      • Prepare your eluent system (e.g., Dichloromethane/Methanol).

      • Add a small amount of a volatile base, such as 0.5-1% triethylamine or ammonium hydroxide, to the eluent mixture.[12]

      • Run the column as usual. The basic modifier will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Solution 3: Crystallization.

    • Expert Insight: If your compound is a solid, crystallization is often the best method for achieving high purity.[12]

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or water/ethanol mixtures).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this class of compounds?

A: There are two main retrosynthetic approaches, each with its own advantages.

  • Pyridine Reduction Route (Most Common): This involves synthesizing a 4-substituted pyridine bearing the butanoic acid (or ester) side chain and then reducing the aromatic ring in a late-stage transformation. This is often preferred as many pyridine building blocks are commercially available.[7][13]

  • Piperidine Functionalization Route: This strategy begins with a pre-formed piperidine ring, such as 4-piperidone or a 4-hydroxypiperidine.[14][15] The butanoic acid side chain is then constructed onto this scaffold through reactions like Wittig olefination followed by reduction, or nucleophilic addition of an organometallic reagent followed by further functionalization.

The choice depends on the availability of starting materials and the desired substitution pattern on the piperidine ring.

dot

Primary Synthetic Strategies Start_A 4-Substituted Pyridine (with side chain precursor) Step_A1 Catalytic Hydrogenation Start_A->Step_A1 Route 1 Product 4-(Piperidin-4-yl)butanoic Acid Analogue Step_A1->Product Start_B Piperidine Scaffold (e.g., 4-Piperidone) Step_B1 Side Chain Construction Start_B->Step_B1 Route 2 Step_B1->Product

Caption: Overview of the two primary synthetic routes.

Q2: How do I select the right N-protecting group for my piperidine intermediate?

A: The choice of protecting group is critical and must be "orthogonal" to the other reaction conditions you plan to use. This means you should be able to remove it without affecting other functional groups.

Protecting GroupAbbreviationCleavage ConditionStability Notes
tert-Butoxycarbonyl BocStrong Acid (TFA, HCl)Stable to bases, hydrogenolysis, and mild nucleophiles. Ideal for most synthetic routes.[16]
Benzyloxycarbonyl Cbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions. Not suitable if you need to reduce other groups (e.g., nitro groups) or if your molecule contains sulfur.[17]
9-Fluorenylmethoxycarbonyl FmocBase (e.g., Piperidine in DMF)Stable to acids and hydrogenolysis. Commonly used in peptide synthesis.[16]

Expert Recommendation: For most applications involving 4-(piperidin-4-yl)butanoic acid synthesis, the Boc group offers the best balance of stability and ease of removal.

Q3: Which catalyst is best for the pyridine hydrogenation step?

A: The "best" catalyst is substrate-dependent, but some general guidelines apply.

CatalystTypical ConditionsProsCons
Rhodium on Carbon (Rh/C) 25-80°C, 100-1000 psi H₂[7]Highly active for pyridine reduction, can work under milder conditions than others.[8]Expensive.
Platinum(IV) Oxide (PtO₂) 25-60°C, 50-500 psi H₂, often in AcOH[9]Very effective, especially in acidic media. Well-established method.Can be sensitive to functional groups.
Raney Nickel (Ra-Ni) 100-200°C, >1000 psi H₂[5]Inexpensive and effective.Requires harsh conditions (high T & P), which limits functional group tolerance.[13]
Palladium on Carbon (Pd/C) Variable, often requires harsh conditionsGood for debenzylation (Cbz removal), but less effective for pyridine reduction unless activated.[3]Generally poor activity for unactivated pyridines.

Section 3: Detailed Experimental Protocol

This protocol describes a common and reliable method for the synthesis of the parent compound, 4-(Piperidin-4-yl)butanoic acid hydrochloride, via catalytic hydrogenation.

Synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride from γ-(4-pyridyl)butyric acid hydrochloride

  • Step 1: Catalytic Hydrogenation

    • Apparatus Setup: To a high-pressure reactor vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add γ-(4-pyridyl)butyric acid hydrochloride (1.0 eq).

    • Reagent Addition: Add deionized water (approx. 2 mL per gram of starting material) to dissolve the solid. To this solution, carefully add 5% Rhodium on Carbon (Rh/C) catalyst (approx. 5 wt% of the starting material).[7]

    • Reaction: Seal the reactor vessel. Purge the headspace with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500 psi).

    • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 60 °C.[7]

    • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours when hydrogen uptake ceases.

    • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite pad with a small amount of deionized water to ensure complete recovery of the product.

    • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield 4-(Piperidin-4-yl)butanoic acid hydrochloride as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from an ethanol/ether mixture if necessary. A typical yield for this step is >95%.[7]

dot

Hydrogenation Troubleshooting Flowchart start Low Yield or Incomplete Reaction cause1 Is the catalyst fresh and from a good source? start->cause1 cause2 Are the reaction conditions (Pressure, Temp) sufficient? start->cause2 cause3 Is the starting material pure? start->cause3 cause4 Is the solvent appropriate? (Consider acidic media) start->cause4 sol1 Use fresh catalyst or increase loading (5 -> 10 wt%) cause1->sol1 No sol2 Increase H₂ pressure (e.g., 500 -> 800 psi) and/or Temperature (e.g., 60 -> 80°C) cause2->sol2 No sol3 Recrystallize or filter starting material through silica cause3->sol3 No sol4 Switch solvent to Acetic Acid or add 1 eq HCl cause4->sol4 No end_node Reaction Optimized sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision tree for troubleshooting the hydrogenation step.

References

  • Matveeva, E. D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6692. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Shida, N., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(41), 16966–16972. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

  • O'Brien, K. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 981-985. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1837. Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (n.d.). CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
  • Brown, D. G., & Boström, J. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 66(7), 4715–4730. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Morphy, J. R., et al. (2022). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(15), 2739-2742. Available at: [Link]

  • Hu, B., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 843–848. Available at: [Link]

  • Brown, H. C., et al. (1984). Chiral synthesis via organoboranes. 1. A simple and effective synthesis of 4-substituted piperidines of high enantiomeric purity. The Journal of Organic Chemistry, 49(23), 4589–4591. Available at: [Link]

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4407-4409. Available at: [Link]

  • Moran, W. J., et al. (2005). A one-pot synthesis-functionalization strategy for streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. The Journal of Organic Chemistry, 70(8), 3078-3081. Available at: [Link]

  • Gur, O., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the challenges associated with the hygroscopic nature of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the challenges associated with the hygroscopic nature of 4-(Piperidin-4-yl)butanoic acid hydrochloride. By leveraging established scientific principles and field-proven techniques, this guide aims to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Hygroscopicity and Its Impact

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[1] For active pharmaceutical ingredients (APIs) like 4-(Piperidin-4-yl)butanoic acid hydrochloride, this property can introduce significant variability and challenges throughout the development lifecycle. Moisture uptake can lead to a cascade of undesirable physicochemical changes, including:

  • Physical Alterations: Caking, clumping, and changes in particle size and flow properties, which can complicate handling, weighing, and formulation processes.[1]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.

  • Solid-State Transformations: Moisture can induce changes in the crystalline structure of the API, affecting its solubility, dissolution rate, and ultimately, its bioavailability.[2]

Understanding and controlling the hygroscopic behavior of 4-(Piperidin-4-yl)butanoic acid hydrochloride is therefore critical for ensuring the quality, stability, and efficacy of the final drug product.

Frequently Asked Questions (FAQs)

Q1: What makes 4-(Piperidin-4-yl)butanoic acid hydrochloride likely to be hygroscopic?

Q2: How can I determine the extent of water uptake by my sample?

Several analytical techniques can be employed to quantify the moisture content of your material. A common and effective method is Dynamic Vapor Sorption (DVS) analysis, which measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[1] Other methods include Karl Fischer titration for absolute water content and thermogravimetric analysis (TGA) to determine weight loss upon heating, which can be indicative of water content.

Q3: What are the ideal short-term storage conditions for this compound in the lab?

For short-term storage during active experimentation, it is crucial to minimize exposure to ambient humidity. Store the compound in a tightly sealed container, preferably within a desiccator containing an active desiccant such as silica gel.[1] When handling the material outside of the desiccator, do so in a low-humidity environment, such as a glove box or a room with controlled humidity, whenever possible.

Q4: Can the hygroscopicity of this compound affect my in-vitro and in-vivo experiments?

Yes. Inaccurate weighing due to water absorption can lead to errors in solution preparation and dosing. Furthermore, if the compound deliquesces (dissolves in the absorbed water), it can alter its dissolution profile and potentially its absorption characteristics in biological systems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling and use of 4-(Piperidin-4-yl)butanoic acid hydrochloride and provides actionable solutions.

Issue 1: Inconsistent Weighing and Handling

Symptoms:

  • Difficulty in obtaining a stable weight reading on an analytical balance.

  • The powder appears clumpy or sticky, making it difficult to transfer.

Root Cause Analysis: The compound is rapidly absorbing atmospheric moisture upon removal from its storage container. This leads to a continuous increase in mass and changes in the physical properties of the powder.

Solutions:

Solution Mechanism of Action Implementation Steps Scientific Rationale
Controlled Environment Handling Minimize exposure to ambient humidity.1. Transfer the required amount of the compound within a low-humidity glove box (RH < 20%).2. If a glove box is unavailable, work quickly in a well-ventilated area with dehumidification.By reducing the water vapor pressure in the immediate environment, the driving force for moisture absorption is significantly decreased.
Use of a Weighing Vessel with a Lid Create a micro-environment with limited exposure.1. Tare a weighing vessel with its lid on the balance.2. Quickly add the compound to the vessel and replace the lid before recording the weight.The enclosed space limits the volume of humid air that can come into contact with the compound, slowing down the rate of water uptake.
Pre-conditioning of Tools Ensure all tools are dry.1. Store spatulas and weighing boats in a desiccator or drying oven prior to use.This prevents the transfer of residual moisture from laboratory equipment to the hygroscopic compound.
Issue 2: Material Degradation or Changes in Appearance Over Time

Symptoms:

  • The white powder turns into a sticky or semi-liquid mass upon storage.

  • Unexpected peaks appear in analytical chromatograms (e.g., HPLC) of stored samples.

Root Cause Analysis: Prolonged exposure to humidity has led to significant water absorption, potentially causing deliquescence and chemical degradation.

Solutions:

Workflow for Mitigating Degradation of Hygroscopic Compounds

cluster_storage Long-Term Storage cluster_handling Sample Preparation cluster_analysis Analysis storage Store in tightly sealed container with desiccant at controlled temperature. weighing Weigh in a low-humidity environment (e.g., glove box). storage->weighing Minimize exposure during transfer dissolution Dissolve immediately in a suitable anhydrous solvent after weighing. weighing->dissolution Immediate action prevents further moisture uptake analysis Analyze prepared solutions promptly to minimize degradation. dissolution->analysis Time-sensitive analysis

Caption: A workflow diagram illustrating the key steps to prevent degradation of hygroscopic compounds during storage and handling.

Detailed Protocols:

  • Drying the Material: If the compound has already absorbed some moisture, it may be possible to dry it under vacuum at a slightly elevated temperature. However, this should be done with caution, as excessive heat can cause degradation. It is essential to first determine the thermal stability of the compound using techniques like TGA.

  • Inert Gas Blanketing: For highly sensitive applications, after drying, the container can be backfilled with an inert gas like argon or nitrogen before sealing. This displaces any residual moist air.

  • Formulation Strategies: For drug product development, several formulation strategies can be employed to mitigate hygroscopicity. These include:

    • Film Coating: Applying a polymer-based film coating to a tablet or granule can act as a physical barrier to moisture.[2]

    • Encapsulation: Encapsulating the API within a hydrophobic shell can protect it from the environment.[2]

    • Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water can help to reduce the overall hygroscopicity of the formulation.[2]

Issue 3: Poor Powder Flow and Processing Issues

Symptoms:

  • The powder does not flow easily from a hopper during automated dispensing or tablet pressing.

  • The material adheres to manufacturing equipment.

Root Cause Analysis: Moisture absorption increases the cohesive forces between particles, leading to poor flowability and increased stickiness.

Solutions:

Decision Tree for Improving Powder Flowability

start Poor Powder Flow Identified rh_control Is manufacturing environment _humidity-controlled_? start->rh_control implement_rh Implement humidity control (target < 40% RH) rh_control->implement_rh No excipients Incorporate flow enhancers (e.g., colloidal silicon dioxide) or lubricants (e.g., magnesium stearate) rh_control->excipients Yes implement_rh->excipients granulation Consider dry granulation (roller compaction) to increase particle size and density excipients->granulation end Improved Flowability granulation->end

Caption: A decision-making diagram for addressing poor powder flow in hygroscopic materials.

  • Environmental Control: The most effective primary solution is to control the relative humidity of the processing environment. Many pharmaceutical manufacturing facilities maintain RH levels below 40% for handling moisture-sensitive materials.

  • Formulation with Excipients: The addition of specific excipients can significantly improve powder flow.

    • Glidants: Colloidal silicon dioxide is a common glidant that reduces inter-particle friction.

    • Lubricants: Magnesium stearate prevents the powder from sticking to metal surfaces like tablet punches and dies.

  • Granulation: Techniques like dry granulation (roller compaction) can increase the particle size and density of the powder, which generally improves flow properties. This avoids the use of water or solvents that could exacerbate the hygroscopicity issue.

References

  • Ng, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 775. [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Goh, X. Y., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(1), 1-13. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-(Piperidin-4-yl)butanoic Acid Analogues as GABAergic Agents

For researchers and professionals in drug development, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides an in-depth comparative analysis of the biol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides an in-depth comparative analysis of the biological activity of analogues of 4-(Piperidin-4-yl)butanoic acid, a scaffold of significant interest due to its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] This document will delve into the structure-activity relationships (SAR) that govern the GABAergic activity of these compounds, present available experimental data for comparison, and detail the methodologies used to evaluate their therapeutic potential.

Introduction: The Significance of GABA Analogues

Gamma-aminobutyric acid (GABA) plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the mammalian brain.[2] Consequently, dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The development of GABA analogues that can modulate this system offers a promising therapeutic avenue. 4-(Piperidin-4-yl)butanoic acid serves as a key structural motif in this endeavor, combining a conformationally restricted piperidine ring with a butanoic acid side chain that mimics the endogenous GABA molecule. The piperidine core is a highly privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to be readily modified to explore a wide chemical space.[3]

This guide will explore how modifications to the 4-(Piperidin-4-yl)butanoic acid scaffold—including alterations to the alkanoic acid chain, substitutions on the piperidine ring, and N-functionalization—impact biological activity at GABA receptors and transporters.

Comparative Analysis of Analogue Activity: A Structure-Activity Relationship (SAR) Perspective

While a direct head-to-head comparison of a complete homologous series of 4-(Piperidin-4-yl)butanoic acid analogues is not extensively documented in a single study, we can infer critical SAR principles from research on structurally related piperidine-based GABAergic compounds. The biological activity of these analogues is primarily assessed through their ability to interact with GABA receptors (GABAA and GABAB) and GABA transporters (GATs).

The Influence of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element, essential for interaction with the GABA binding sites on its receptors and transporters.[1] Its ability to exist in an anionic state at physiological pH allows for crucial ionic interactions within the binding pocket.

  • Esterification or Amidation: Conversion of the carboxylic acid to an ester or amide derivative generally leads to a significant reduction or complete loss of direct GABAergic activity. This highlights the necessity of the free carboxylate for receptor recognition and activation.

Impact of the Alkanoic Acid Chain Length

The length of the alkyl chain connecting the piperidine ring to the carboxylic acid is a key determinant of potency and selectivity.

  • Optimal Chain Length: For many GABA analogues, a three or four-carbon spacer (as in butanoic acid) between the amino group and the carboxylic acid is optimal for potent activity. Shorter or longer chains can lead to a decrease in affinity due to improper positioning within the binding site.

Substitutions on the Piperidine Ring

Modifications to the piperidine ring can influence lipophilicity, conformational preference, and interaction with subsidiary binding pockets, thereby affecting both potency and subtype selectivity.

  • Lipophilic Substituents: The introduction of lipophilic groups on the piperidine ring can enhance blood-brain barrier penetration and may lead to interactions with hydrophobic regions of the target protein. For instance, in related N-substituted piperidine derivatives, a benzyl group at the 4-position serves as a key lipophilic anchor.[1]

N-Substitution on the Piperidine Ring

The nitrogen atom of the piperidine ring is a common site for modification to improve pharmacokinetic properties and modulate biological activity.

  • N-Arylalkyl and N-Acyl Groups: The addition of bulky N-substituents can significantly alter the pharmacological profile. For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), diphenylacetyl and diphenylcarbamoyl groups at the nitrogen atom resulted in potent inhibition of 5α-reductase, demonstrating how N-substitution can direct activity towards other targets.[4]

Quantitative Comparison of Biological Activity

The following table summarizes representative biological activity data for compounds structurally related to 4-(Piperidin-4-yl)butanoic acid. It is important to note that these compounds are not from a single homologous series and were evaluated in different assay systems, which should be considered when making comparisons.

Compound/Analogue TypeTargetAssay TypeMeasured ActivityReference
N-Diphenylacetyl-piperidine-4-(benzylidene-4-carboxylic acid)5α-Reductase Type 1 & 2Enzyme InhibitionIC50 = 3.44 µM (Type 1), 0.37 µM (Type 2)[4]
N-Diphenylcarbamoyl-piperidine-4-(benzylidene-4-carboxylic acid)5α-Reductase Type 1 & 2Enzyme InhibitionIC50 = 0.54 µM (Type 1), 0.69 µM (Type 2)[4]
2-substituted-4-aminobutanoic acid derivative (Compound 18)mGAT1-4[³H]GABA UptakepIC50 = 4.42 (mGAT1), 5.07 (mGAT3)[2]

Experimental Methodologies for Evaluating GABAergic Activity

The assessment of the biological activity of 4-(Piperidin-4-yl)butanoic acid analogues relies on a combination of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor or transporter.

  • Objective: To measure the equilibrium dissociation constant (Ki) of the test compound for GABA receptors or transporters.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol for GABAA receptors) for binding to a preparation of membranes from cells or tissues expressing the target protein.

  • Protocol:

    • Prepare membrane fractions from a suitable source (e.g., rat brain cortex or HEK293 cells stably expressing the target receptor/transporter).

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. [³H]GABA Uptake Assays

This functional assay measures the ability of a compound to inhibit the reuptake of GABA by GABA transporters.[2]

  • Objective: To determine the potency of a compound as a GAT inhibitor.

  • Principle: The assay measures the uptake of radiolabeled GABA into cells or synaptosomes that express GABA transporters.

  • Protocol:

    • Culture cells stably expressing the desired GAT subtype (e.g., mGAT1-4 in HEK293 cells).[2]

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate the uptake by adding a solution containing [³H]GABA.

    • After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of GABA uptake.

In Vivo Assays

1. Anticonvulsant Models

These models are used to assess the potential of GABAergic compounds to prevent or suppress seizures in animals.

  • Maximal Electroshock (MES) Test:

    • Principle: This model induces tonic-clonic seizures by electrical stimulation and is used to identify compounds effective against generalized tonic-clonic seizures.

    • Procedure: Administer the test compound to rodents. After a set pre-treatment time, apply an electrical stimulus via corneal or ear-clip electrodes and observe for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Principle: PTZ is a GABAA receptor antagonist that induces clonic seizures. This model is used to identify compounds that can raise the seizure threshold.

    • Procedure: Administer the test compound to rodents. After a pre-treatment period, inject a convulsant dose of PTZ subcutaneously and observe the animals for the occurrence of clonic seizures within a specified time frame.

Visualizing the Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for screening potential GABA analogues.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA (in vesicles) GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_vesicle->Synaptic_Cleft GAT1 GAT1 Synaptic_Cleft->GAT1 Reuptake GABA_A GABA-A Receptor (Ion Channel) Synaptic_Cleft->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) Synaptic_Cleft->GABA_B Binds to Cl_ion Cl- influx GABA_A->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) GABA_B->Hyperpolarization Cl_ion->Hyperpolarization Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Analog_Design Analogue Design (SAR-driven) Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay (Affinity - Ki) Purification->Binding_Assay Primary Screening Uptake_Assay GABA Uptake Assay (Potency - IC50) Anticonvulsant_Models Anticonvulsant Models (MES, scPTZ) Uptake_Assay->Anticonvulsant_Models Lead Compound Selection Toxicity_Studies Toxicity & PK/PD Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Further Development

Caption: Experimental workflow for evaluating GABA analogues.

Conclusion

The 4-(Piperidin-4-yl)butanoic acid scaffold represents a promising starting point for the development of novel GABAergic agents. The structure-activity relationships, inferred from related compound series, underscore the critical roles of the carboxylic acid moiety, the length of the alkanoic acid side chain, and substitutions on the piperidine ring in determining biological activity. While a comprehensive comparative dataset for a homologous series of these specific analogues is yet to be fully elucidated in the public domain, the principles outlined in this guide provide a robust framework for the rational design and evaluation of new chemical entities targeting the GABA system. Future research should focus on systematic modifications of this scaffold and their evaluation in standardized assays to build a more complete and directly comparable dataset, which will undoubtedly accelerate the discovery of new therapeutics for a range of neurological disorders.

References

  • GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed, [Link]

  • Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. ResearchGate, [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PubMed Central, [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed, [Link]

  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate, [Link]

  • Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. PubMed, [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A, [Link]

  • Synthesis and pharmacological evaluation of new 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides as GABA uptake inhibitors. ResearchGate, [Link]

  • GABAA receptor agonist. Wikipedia, [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate, [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed, [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI, [Link]

  • Synthesis and Pharmacological Properties of New GABA Uptake Inhibitors. PubMed, [Link]

  • Syntheses of novel piperidin-4-ylphosphinic acid, and piperidin-4-ylphosphonic acid analogues of the inhibitory neurotransmitter 4-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1, [Link]

  • Structure Activity Relationships. Drug Design Org, [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI, [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed, [Link]

  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. NIH, [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH, [Link]

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Comparative

A Researcher's Guide to the Validation of 4-(Piperidin-4-yl)butanoic Acid as a Potential GABA Analogue

This guide provides a comprehensive framework for the validation of 4-(Piperidin-4-yl)butanoic acid as a potential gamma-aminobutyric acid (GABA) analogue. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 4-(Piperidin-4-yl)butanoic acid as a potential gamma-aminobutyric acid (GABA) analogue. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system. This document moves beyond a simple checklist of experiments, offering in-depth rationale for the proposed validation workflow and objective comparisons with established GABA analogues: Gabapentin, Pregabalin, and Baclofen.

Introduction: The Rationale for Exploring New GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] Consequently, molecules that modulate the GABAergic system, known as GABA analogues, are of significant therapeutic interest.

While sharing a structural resemblance to GABA, many successful GABA analogues exert their effects through diverse mechanisms. For instance, Gabapentin and Pregabalin, despite their nomenclature, do not bind to GABA receptors but rather to the α2δ subunit of voltage-gated calcium channels.[3][4] In contrast, Baclofen is a selective agonist of the GABA-B receptor.[5] This diversity in mechanisms underscores the potential for novel GABA analogues to offer unique therapeutic profiles.

4-(Piperidin-4-yl)butanoic acid presents an intriguing chemical scaffold. Its structure incorporates a piperidine ring, a feature present in other GABAergic compounds, and a butanoic acid moiety, similar to GABA itself. This guide outlines a systematic approach to elucidate its potential as a GABA analogue, from initial receptor binding studies to in vivo behavioral assessments.

The GABAergic Signaling Pathway: A Brief Overview

Understanding the GABAergic signaling pathway is fundamental to validating a potential GABA analogue. GABA exerts its inhibitory effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.

Caption: The GABAergic Signaling Pathway.

A Step-by-Step Validation Workflow

The following workflow provides a logical progression from in vitro characterization to in vivo functional assessment.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Assessment Binding Receptor Binding Assays (GABA-A, GABA-B, α2δ) Functional Functional Assays (Electrophysiology, FLIPR) Binding->Functional Identifies target & affinity Anxiety Anxiolytic Models (Elevated Plus Maze) Functional->Anxiety Informs dose selection Sedation Sedation/Locomotor Models (Open Field Test) Anxiety->Sedation Defines therapeutic window Anticonvulsant Anticonvulsant Models (PTZ-induced Seizures) Sedation->Anticonvulsant

Caption: Proposed Validation Workflow.

Phase 1: In Vitro Characterization

The initial step is to determine if 4-(Piperidin-4-yl)butanoic acid directly interacts with known targets of GABA analogues. This is crucial for elucidating its mechanism of action.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 4-(Piperidin-4-yl)butanoic acid for GABA-A, GABA-B, and the α2δ subunit of voltage-gated calcium channels.

  • Materials:

    • Test Compound: 4-(Piperidin-4-yl)butanoic acid

    • Positive Controls: Muscimol (for GABA-A), Baclofen (for GABA-B), Gabapentin (for α2δ)

    • Radioligands: [³H]Muscimol (for GABA-A), [³H]CGP54626 (for GABA-B), [³H]Gabapentin (for α2δ)

    • Membrane Preparations: Rat or mouse whole brain membranes, or membranes from cell lines expressing the target receptors.

    • Assay Buffers: Specific for each receptor type.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound/positive control.

    • Incubate the plates at a specified temperature and duration (e.g., 60 minutes at 4°C).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding to a receptor does not guarantee functional activity. Therefore, it is essential to assess whether 4-(Piperidin-4-yl)butanoic acid acts as an agonist, antagonist, or modulator at its identified target.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure changes in ion channel currents in response to the application of 4-(Piperidin-4-yl)butanoic acid in cells expressing GABA receptors.

  • Materials:

    • Cell line (e.g., HEK293) stably or transiently expressing the GABA receptor subtype of interest.

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for pulling micropipettes.

    • Internal (pipette) and external (bath) recording solutions.

    • Test compound and positive controls (e.g., GABA, Baclofen).

  • Procedure:

    • Culture and prepare the cells for recording.

    • Pull micropipettes with a resistance of 3-5 MΩ and fill with internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply the test compound and positive controls at various concentrations to the cell using a perfusion system.

    • Record the resulting changes in membrane current.

    • Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Phase 2: In Vivo Behavioral Assessment

Based on the in vitro findings, a series of in vivo studies in rodent models can be conducted to evaluate the potential therapeutic effects of 4-(Piperidin-4-yl)butanoic acid.

  • Objective: To assess the anxiety-reducing effects of the test compound.

  • Apparatus: A plus-shaped maze raised from the floor, with two open and two closed arms.

  • Procedure:

    • Administer the test compound or vehicle to mice (e.g., intraperitoneally) and allow for a pre-treatment period.

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

  • Objective: To evaluate the effects of the test compound on general locomotor activity and to identify potential sedative side effects.[6]

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • Place each mouse in the center of the open field.

    • Record locomotor activity (e.g., distance traveled, rearing behavior) for a set period (e.g., 10-30 minutes).[6]

    • A significant decrease in locomotor activity compared to the vehicle group may indicate sedation.

  • Objective: To determine the ability of the test compound to protect against chemically-induced seizures.[7]

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • After a pre-treatment period, administer a convulsive dose of PTZ (a GABA-A receptor antagonist).[7]

    • Observe the mice for a set period (e.g., 30 minutes) and score the severity of seizures (e.g., using the Racine scale) and record the latency to the first seizure.[3]

    • An anticonvulsant effect is indicated by a significant reduction in seizure severity and/or an increase in seizure latency compared to the vehicle group.

Comparative Analysis with Benchmark GABA Analogues

The following tables provide a summary of the known pharmacological properties of Gabapentin, Pregabalin, and Baclofen to serve as a benchmark for the evaluation of 4-(Piperidin-4-yl)butanoic acid.

Table 1: In Vitro Pharmacological Profile of Benchmark GABA Analogues

CompoundPrimary TargetBinding Affinity (Ki)Functional Activity
Gabapentin α2δ subunit of VGCCs~40 nM[3]No direct activity at GABA-A or GABA-B receptors.[6]
Pregabalin α2δ subunit of VGCCs~32 nM[3]No direct activity at GABA-A or GABA-B receptors.[3]
Baclofen GABA-B Receptor~15 nM (for R-enantiomer)[8]Agonist (EC50 in GTPγS assay ~1-5 µM)[9]

Table 2: In Vivo Behavioral Profile of Benchmark GABA Analogues in Mice

CompoundAnxiolytic Effect (Elevated Plus Maze)Sedative Effect (Open Field Test)Anticonvulsant Effect (PTZ Model)
Gabapentin Effective at 10-30 mg/kgObserved at doses ≥ 100 mg/kg[10]Effective at 150-200 mg/kg[11]
Pregabalin Effective at doses ≥ 5 mg/kg[12]Observed at doses > 30 mg/kg[13]ED50 ≈ 31 mg/kg[14]
Baclofen Limited anxiolytic effect[8]Sedation observed at doses ≥ 1 mg/kg[15]Variable, generally weak anticonvulsant activity

Conclusion

The validation of 4-(Piperidin-4-yl)butanoic acid as a GABA analogue requires a systematic and multi-faceted approach. The proposed workflow, from in vitro binding and functional assays to in vivo behavioral studies, provides a robust framework for characterizing its pharmacological profile. By comparing the experimental data obtained for 4-(Piperidin-4-yl)butanoic acid with the established profiles of Gabapentin, Pregabalin, and Baclofen, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility. This comprehensive evaluation is essential for advancing our understanding of this novel compound and its potential contribution to the armamentarium of GABAergic therapeutics.

References

  • Pregabalin - Wikipedia. [Link]

  • Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. F1000Res. [Link]

  • The Anxiolytic Activity of Gabapentin in Mice. The Journal of Applied Research. [Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. J Med Chem. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. J Vis Exp. [Link]

  • Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Front Psychiatry. [Link]

  • The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study. Neuropsychopharmacology. [Link]

  • The Open Field Test. Springer Nature Experiments. [Link]

  • The effect of baclofen on the locomotor activity of control and small-platform-stressed mice. PubMed. [Link]

  • Gabapentin alleviates chronic spontaneous pain and acute hypoxia-related pain in a mouse model of sickle cell disease. Pain. [Link]

  • Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy Res. [Link]

  • GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. Neuropharmacology. [Link]

  • A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. [Link]

  • Gabapentin neuroprotection and seizure suppression in immature mouse brain ischemia. Neurobiol Dis. [Link]

  • Effect of pregabalin on nociceptive thresholds and immune responses in a mouse model of incisional pain. Korean J Pain. [Link]

  • Efficacy of a Single Dose of Pregabalin on Signs of Anxiety in Cats During Transportation—A Pilot Study. Front Vet Sci. [Link]

  • gamma-Aminobutyrate. PubChem. [Link]

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Validation

A Comprehensive Guide to Validating the Binding Affinity of 4-(Piperidin-4-yl)butanoic Acid to its Target Receptors

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the binding affinity of 4-(Piperidin-4-yl)butanoic acid to its putative target receptors. Drawing upon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the binding affinity of 4-(Piperidin-4-yl)butanoic acid to its putative target receptors. Drawing upon established principles of receptor pharmacology and biophysical analysis, this document outlines a systematic approach to characterizing the interaction of this compound and comparing its performance against known ligands.

Introduction: The Scientific Rationale

4-(Piperidin-4-yl)butanoic acid is a piperidine derivative with structural similarities to known neuromodulatory compounds. The piperidine moiety is a common scaffold in ligands targeting central nervous system (CNS) receptors. Notably, its structural resemblance to piperidine-4-sulphonic acid, a known high-affinity ligand for γ-aminobutyric acid (GABA) receptors, and isonipecotic acid (piperidine-4-carboxylic acid), a GABA-A receptor partial agonist, strongly suggests that 4-(Piperidin-4-yl)butanoic acid may also interact with GABA receptors[1][2].

GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its receptors are well-established therapeutic targets for a range of neurological and psychiatric disorders. The two major classes of GABA receptors are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Determining the binding affinity and selectivity of 4-(Piperidin-4-yl)butanoic acid for these receptors is a critical step in elucidating its pharmacological profile and potential therapeutic utility.

This guide will compare three gold-standard biophysical techniques for quantifying ligand-receptor interactions: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). For each method, we will provide the theoretical underpinnings, a detailed experimental protocol, and a comparative analysis of their respective strengths and weaknesses in the context of characterizing a small molecule like 4-(Piperidin-4-yl)butanoic acid.

Comparative Ligands

To provide a robust comparison, the binding affinity of 4-(Piperidin-4-yl)butanoic acid should be benchmarked against well-characterized ligands for both GABA-A and GABA-B receptors.

Table 1: Selected Comparator Ligands for GABA Receptors

Receptor SubtypeLigandTypeReported Affinity (Ki or IC50)
GABA-A MuscimolAgonist~10-20 nM
BicucullineCompetitive Antagonist~100-500 nM
Gaboxadol (THIP)Agonist~100-200 nM
GABA-B BaclofenAgonist~100-500 nM
SaclofenCompetitive Antagonist~1-10 µM
CGP54626Antagonist~2-10 nM

Method 1: Radioligand Binding Assays

Radioligand binding assays are a classical and highly sensitive method for quantifying ligand affinity to a receptor. These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of an unlabeled test compound (a "cold" ligand), such as 4-(Piperidin-4-yl)butanoic acid, is measured by its ability to compete with and displace the radioligand.

Causality Behind Experimental Choices

The choice of radioligand is critical and should be a high-affinity, selective ligand for the target receptor to ensure a robust signal-to-noise ratio. For GABA-A receptors, [3H]muscimol or [3H]gabazine are common choices. For GABA-B receptors, [3H]baclofen or [3H]CGP54626 are frequently used. The use of a filtration-based separation of bound and free radioligand is a rapid and efficient method for membrane-bound receptors.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize tissue known to express the target GABA receptor subtype (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed concentration of the chosen radioligand (e.g., 1-5 nM [3H]muscimol for GABA-A receptors).

      • A range of concentrations of the unlabeled competitor (4-(Piperidin-4-yl)butanoic acid or a comparator ligand), typically from 10⁻¹⁰ M to 10⁻⁴ M.

      • For determining non-specific binding, a high concentration of a known saturating unlabeled ligand (e.g., 100 µM GABA).

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (typically 30-60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow
Radioligand Binding Assay Workflow

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) in solution flows over an immobilized receptor (ligand).

Causality Behind Experimental Choices

Immobilizing the receptor on the sensor chip is a common approach for studying small molecule binding. This allows for the direct observation of the association and dissociation of the analyte. The choice of immobilization chemistry (e.g., amine coupling, His-tag capture) depends on the properties of the receptor. For membrane proteins like GABA receptors, specialized sensor chips and reconstitution methods (e.g., into liposomes) are often necessary to maintain their native conformation and activity.

Experimental Protocol: SPR Analysis
  • Receptor Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip for amine coupling).

    • Inject the purified and solubilized GABA receptor over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

    • A reference channel should be prepared in parallel, either with a mock immobilization or with an unrelated protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Equilibrate the system with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of 4-(Piperidin-4-yl)butanoic acid (analyte) over both the receptor and reference channels.

    • Allow sufficient time for association to reach a steady state.

    • Inject running buffer to monitor the dissociation of the analyte from the receptor.

    • Between different analyte concentrations, regenerate the sensor surface with a specific buffer to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka.

    • Alternatively, for interactions that reach steady state, plot the response at steady state against the analyte concentration and fit to a saturation binding isotherm to directly determine the KD.

Visualizing the Workflow
Surface Plasmon Resonance Workflow

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices

ITC is considered the gold standard for characterizing binding interactions as it measures the interaction directly in solution without the need for labeling or immobilization. The choice of which component to place in the sample cell (typically the receptor) and which to titrate from the syringe (the ligand) depends on their respective concentrations and availability.

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Dialyze both the purified GABA receptor and 4-(Piperidin-4-yl)butanoic acid extensively against the same buffer to minimize buffer mismatch heats.

    • Accurately determine the concentrations of both the receptor and the ligand.

    • Degas the samples immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the GABA receptor into the sample cell of the calorimeter.

    • Load 4-(Piperidin-4-yl)butanoic acid into the injection syringe at a concentration typically 10-20 times higher than the receptor concentration.

    • Perform a series of small, sequential injections of the ligand into the receptor solution while maintaining a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per mole against the molar ratio of ligand to receptor.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Visualizing the Workflow
Isothermal Titration Calorimetry Workflow

Comparative Summary of Methods

Table 2: Comparison of Binding Affinity Assay Methodologies

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Competitive displacement of a radiolabeled ligandChange in refractive index upon mass change at a sensor surfaceMeasurement of heat released or absorbed during binding
Labeling Required Yes (radiolabel)NoNo
Immobilization No (membranes in suspension)Yes (receptor on chip)No (in solution)
Throughput High (96/384-well format)Medium to HighLow to Medium
Information Provided Affinity (Ki)Affinity (KD), Kinetics (ka, kd)Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Sample Consumption LowLowHigh
Strengths High sensitivity, well-establishedReal-time data, kinetic informationGold standard, provides full thermodynamic profile
Limitations Requires radiolabeling, indirect measurementPotential for artifacts from immobilization and mass transportLower throughput, requires higher sample concentrations

Conclusion and Future Directions

Validating the binding affinity of 4-(Piperidin-4-yl)butanoic acid to its target receptors, presumably GABA receptors, is a fundamental step in its pharmacological characterization. This guide has provided a comprehensive overview of three robust methodologies for this purpose: radioligand binding assays, SPR, and ITC. Each technique offers unique advantages and provides complementary information.

For an initial screening and determination of affinity, a competitive radioligand binding assay is a high-throughput and cost-effective approach. To gain deeper insights into the binding mechanism, including the kinetics of the interaction, SPR is the method of choice. For a complete thermodynamic understanding of the binding event, ITC provides unparalleled detail.

By systematically applying these methodologies and comparing the binding profile of 4-(Piperidin-4-yl)butanoic acid to that of established GABA receptor ligands, researchers can confidently and accurately characterize its affinity and selectivity. This knowledge is crucial for guiding further drug development efforts and for understanding the compound's potential as a therapeutic agent.

References

  • Chem-Impex International. (n.d.). 4-(1-Fmoc-piperidin-4-yl)butanoic acid. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1980). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 34(4), 867-874. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • JoVE. (2014). Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). Journal of Visualized Experiments. Retrieved from [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1331. Retrieved from [Link]

  • Johnston, G. A. (2013). Muscimol as an ionotropic GABA receptor agonist. Neurochemical research, 38(9), 1940–1943. Retrieved from [Link]

  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10–22. Retrieved from [Link]

  • Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. Advances in pharmacology (San Diego, Calif.), 62, 1-39. Retrieved from [Link]

  • Urwyler, S. (2011). Allosteric modulation of GABAB receptors. Advances in pharmacology (San Diego, Calif.), 62, 41-75. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(Piperidin-4-yl)butanoic Acid

This guide provides essential safety and logistical information for the proper disposal of 4-(Piperidin-4-yl)butanoic acid. As a valued professional in research and drug development, your safety, and the integrity of our...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Piperidin-4-yl)butanoic acid. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This document moves beyond a simple checklist to provide a framework for understanding the causality behind these essential disposal protocols, ensuring a self-validating system of laboratory safety.

Hazard Assessment & Chemical Profile

Our analysis is based on the following analogs:

  • 4-(1-Boc-piperidin-4-yl)butanoic acid : The Boc-protected version of the title compound is classified as Acute Toxicity, Oral, Category 4 ("Harmful if swallowed").

  • 4-(4-methylpiperidin-1-yl)butanoic acid : This analog is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Piperidine-4-carboxylic acid (Isonipecotic acid) : A close structural relative that is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Butyric Acid : The parent carboxylic acid chain is classified as harmful if swallowed and causes severe skin burns and eye damage.[3][4]

  • Piperidine : The parent heterocycle is a flammable and corrosive liquid that is toxic and presents significant health hazards.[5][6][7]

Conclusion of Hazard Assessment: Based on this evidence, 4-(Piperidin-4-yl)butanoic acid must be handled as a hazardous substance . It should be presumed to be, at a minimum, harmful if swallowed and a skin and eye irritant . The potential for respiratory irritation also exists, particularly if the solid material is aerosolized.

Regulatory Classification and Waste Characterization

All chemical waste must be managed in accordance with local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8]

The first step in proper disposal is to characterize the waste. Given the hazard assessment, any waste containing 4-(Piperidin-4-yl)butanoic acid should be managed as hazardous waste . Do not mix this waste with non-hazardous materials, as this can render the entire mixture hazardous.[9]

Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures at your site.[5][10] Always consult your EHS department to ensure compliance with institutional policies and for scheduling a waste pickup.

Personnel Safety & Personal Protective Equipment (PPE)

Based on the potential hazards, the following minimum PPE must be worn when handling 4-(Piperidin-4-yl)butanoic acid and its associated waste streams. Employers are required by the Occupational Safety and Health Administration (OSHA) to provide appropriate PPE and training.[11]

Potential Hazard Required Personal Protective Equipment (PPE) Rationale & Causality
Oral Toxicity N/A (Procedural Control)The primary risk is accidental ingestion. Safe lab practices, such as never eating, drinking, or smoking in the lab and washing hands thoroughly after handling, are critical.[1]
Skin Irritation / Burns Nitrile or Butyl Rubber Gloves, Lab CoatAnalogs cause skin irritation or burns.[2][3][4] Gloves and a lab coat provide a barrier to prevent direct contact. Contaminated clothing must be removed immediately.[4]
Eye Irritation / Damage Safety Glasses with Side Shields or GogglesAnalogs are known to cause serious eye irritation or damage.[2][3] Protecting the eyes from splashes or contact with dust is mandatory.
Respiratory Irritation Use in a Chemical Fume HoodThe potential for respiratory irritation from dust or aerosols exists.[2] All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

Never dispose of 4-(Piperidin-4-yl)butanoic acid down the sanitary sewer or in the regular trash.[5] This material and its container must be disposed of as hazardous waste.[5]

Protocol 4.1: Disposal of Unused or Waste Solid Compound
  • Containment: Place the solid 4-(Piperidin-4-yl)butanoic acid waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is clean and dry.

  • Labeling: Label the container clearly with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The full chemical name: "Waste 4-(Piperidin-4-yl)butanoic acid"

    • The approximate quantity.

    • The date accumulation started.

    • All relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated satellite accumulation area.[5] This area must be in a secondary containment bin to prevent spills from reaching drains.[10] Ensure it is segregated from incompatible materials like strong oxidizing agents.[1]

  • Pickup: Contact your EHS department to arrange for the pickup and disposal by an approved hazardous waste contractor.[1][6]

Protocol 4.2: Disposal of Contaminated Labware

This protocol applies to items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with 4-(Piperidin-4-yl)butanoic acid.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag (e.g., a tough, transparent poly bag).

  • Sealing: Once the bag is full, seal it securely. It is best practice to then place this sealed bag inside a second bag (double-bagging) to prevent leaks.

  • Containment: Place the sealed bag into a rigid, leak-proof container designated for solid hazardous chemical waste. This container must be kept closed except when adding waste.

  • Labeling & Storage: Ensure the outer container is labeled with a hazardous waste tag, listing "Solid Debris contaminated with 4-(Piperidin-4-yl)butanoic acid." Store this container in your satellite accumulation area.

  • Pickup: Arrange for pickup through your EHS department.

Protocol 4.3: Disposal of Aqueous Solutions
  • Collection: Collect all aqueous waste containing 4-(Piperidin-4-yl)butanoic acid in a dedicated, sealable, and chemically compatible container (HDPE or glass). Do not mix with other solvent waste streams.

  • Labeling: Label the container with a hazardous waste tag. Crucially, you must list all chemical components and their approximate percentages (e.g., "Water: ~99%, 4-(Piperidin-4-yl)butanoic acid: ~1%, Tris-HCl: 50mM").

  • Storage: Keep the container tightly sealed and store it in secondary containment within your satellite accumulation area.

  • Pickup: Arrange for pickup through your EHS department.

Emergency Procedures: Spill Management

Accidental spills should be handled promptly and safely.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Assess: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your EHS emergency line immediately.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment & Cleanup:

    • For solid spills , gently cover the powder with an inert absorbent material like vermiculite, sand, or dry lime to avoid generating dust. Sweep up the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • For liquid spills , cover with an inert absorbent material. Collect the absorbed material and place it into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Waste Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management of waste streams containing 4-(Piperidin-4-yl)butanoic acid.

G Diagram 1: Disposal Decision Workflow for 4-(Piperidin-4-yl)butanoic Acid cluster_0 Characterization cluster_1 Containment cluster_2 Final Disposition A 1. Identify Waste Stream (Solid Compound, Contaminated Labware, Aqueous Solution) B 2. Characterize as Hazardous Waste (Presumption based on analog data) A->B All streams C1 Solid Compound: Sealable, compatible container (HDPE, Glass) B->C1 Solid C2 Contaminated Labware: Double-bagged in a rigid, leak-proof container B->C2 Labware C3 Aqueous Solution: Sealable, compatible container (HDPE, Glass) B->C3 Liquid D 3. Label Container with EHS Hazardous Waste Tag - Full Chemical Name(s) & Concentration - Hazard Warnings (Toxic, Irritant) - Accumulation Start Date C1->D C2->D C3->D E 4. Store in Designated Satellite Accumulation Area - Secondary Containment - Segregate Incompatibles D->E F 5. Arrange for Professional Disposal (Contact Institutional EHS Office) E->F

Caption: Disposal Decision Workflow.

References

  • Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid Safety Data Sheet.
  • Key Organics. (2017, December 1). 4-(4-methylpiperidin-1-yl)butanoic acid Safety Data Sheet.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

  • Apollo Scientific. (2023, July 6). Piperidine-4-carboxylic acid Safety Data Sheet.
  • Material Safety Data Sheet n-Butyric acid, 99+%. (n.d.).
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). Potassium fluoride, ACS Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine.
  • Carolina Biological Supply Company. (n.d.). Safety Data Sheet Bromothymol Blue, 0.01%. Retrieved from Carolina Biological Supply Company website.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from Australian Department of Health website.
  • Fisher Scientific. (2025, December 20). Isonipecotic acid Safety Data Sheet.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips. Retrieved from Environmental Marketing Services website.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk website.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storing, and Disposing of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-(Piperidin-4-yl)butanoic Acid

An Essential Framework for Laboratory Safety and Operational Integrity The hydrochloride salt of 4-(Piperidin-4-yl)butanoic acid is classified under the Globally Harmonized System (GHS) with the following hazard statemen...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Laboratory Safety and Operational Integrity

The hydrochloride salt of 4-(Piperidin-4-yl)butanoic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] These classifications are the bedrock of our safety recommendations, dictating the necessary personal protective equipment (PPE) and handling procedures.

I. Hazard Assessment and Risk Mitigation

Understanding the potential routes of exposure is the first step in mitigating risk. For 4-(Piperidin-4-yl)butanoic acid, which is typically a solid, the primary risks arise from:

  • Inhalation: Airborne dust can cause respiratory tract irritation.[3]

  • Skin Contact: Direct contact can lead to skin irritation.[3]

  • Eye Contact: The compound can cause serious eye irritation.[3]

  • Ingestion: Accidental ingestion is harmful.[3]

Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any direct contact with the substance.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving 4-(Piperidin-4-yl)butanoic acid.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[2]Nitrile or other chemically resistant gloves.[5]Laboratory coat.Recommended to be performed in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[2]
Solution Preparation Chemical splash goggles.[6]Nitrile or other chemically resistant gloves.[5]Laboratory coat.If not performed in a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of aerosol generation.[5]
Handling Solutions Safety glasses with side shields.[7]Nitrile or other chemically resistant gloves.[5]Laboratory coat.Generally not required if handled with care to avoid splashes.
Spill Cleanup (Solid) Chemical splash goggles and a face shield.[5]Heavy-duty, chemically resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with a particulate filter is required.[4]

III. Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational protocols is paramount for ensuring a safe laboratory environment.

A. Engineering Controls: The Foundation of Safety
  • Ventilation: Always handle solid 4-(Piperidin-4-yl)butanoic acid in a certified chemical fume hood or other ventilated enclosure to control airborne dust.[2]

  • Eye Wash and Safety Shower: Ensure that a fully functional eye wash station and safety shower are readily accessible in the immediate work area.[8]

B. Weighing and Solution Preparation Workflow

The following diagram illustrates the recommended workflow for safely weighing the solid compound and preparing solutions.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling in Ventilated Enclosure cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Proceed to handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Careful transfer Transfer_Solution Transfer to Sealed Container Prepare_Solution->Transfer_Solution Securely seal Decontaminate_Area Decontaminate Work Area Transfer_Solution->Decontaminate_Area After handling Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Segregate waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final step

Caption: Workflow for handling 4-(Piperidin-4-yl)butanoic acid.

IV. Emergency Procedures: Preparedness is Key

A. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[9] For a liquid spill, absorb with an inert material (e.g., sand or diatomaceous earth) and place in a sealed container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations.[9]

B. First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

V. Disposal Plan: Responsible Stewardship

All waste containing 4-(Piperidin-4-yl)butanoic acid, including unused material, contaminated consumables, and spill cleanup debris, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]

By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while maintaining the highest standards of safety and professional responsibility.

VI. References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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